molecular formula C11H10F2O3 B1393348 4-Ethoxy-2,3-difluorocinnamic acid CAS No. 1017779-66-6

4-Ethoxy-2,3-difluorocinnamic acid

Cat. No.: B1393348
CAS No.: 1017779-66-6
M. Wt: 228.19 g/mol
InChI Key: VBDRYDSDLSADTE-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxy-2,3-difluorocinnamic acid is a fluorinated cinnamic acid derivative designed for research and development applications. Its molecular structure, incorporating both ethoxy and difluoro substituents on the aromatic ring, makes it a valuable intermediate in medicinal chemistry and materials science. Cinnamic acid derivatives are widely investigated for their diverse biological activities, which include serving as potential antibacterial agents and antitumor compounds . The specific substitution pattern on this compound is strategically chosen to influence its electronic properties and intermolecular interactions, which can be critical for optimizing binding to biological targets or for directing solid-state reactions in crystal engineering studies . Researchers value this compound as a building block for the synthesis of more complex molecules. In pharmaceutical research, it can be utilized to develop novel therapeutic agents, as similar fluorinated benzoic acid and cinnamic acid derivatives are recognized as key intermediates in creating molecules with targeted biological activities . Furthermore, the cinnamic acid core is a known pharmacophore in drug discovery, with derivatives showing efficacy as potential acetylcholinesterase inhibitors for neurological research, as well as in the development of anticancer conjugates . In materials science, the presence of the photoreactive cinnamoyl group allows the compound to participate in [2+2] photodimerization reactions under UV light, a property exploited in the design of solid-state polymers and functional crystalline materials . This product is intended for chemical synthesis and experimental use in a controlled laboratory environment. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-ethoxy-2,3-difluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c1-2-16-8-5-3-7(4-6-9(14)15)10(12)11(8)13/h3-6H,2H2,1H3,(H,14,15)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDRYDSDLSADTE-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)C=CC(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=C(C=C1)/C=C/C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Sourcing & Synthesis Guide: 4-Ethoxy-2,3-difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

4-Ethoxy-2,3-difluorocinnamic acid is a specialized fluorinated aromatic intermediate. Unlike common catalog reagents (e.g., 4-methoxycinnamic acid), this specific isomer is rarely available as an off-the-shelf "stock" item from major distributors like Sigma-Aldrich or Thermo Fisher.

It serves as a critical building block in two high-value sectors:

  • Pharmaceuticals: As a precursor for kinase inhibitors where the 2,3-difluoro motif improves metabolic stability against oxidative defluorination compared to monofluorinated analogs.

  • Advanced Materials: As a mesogenic core for liquid crystal monomers (e.g., biphenyl derivatives), where the ethoxy tail and difluoro core tune dielectric anisotropy.

The Core Challenge: Researchers searching for this exact CAS often hit dead ends or lead times of 12+ weeks. The most robust strategy is precursor sourcing followed by a one-step synthesis , or engaging a specialized fluorine chemistry CRO.

Part 2: Sourcing Strategy & Supplier Landscape

Since the target acid is not a standard catalog item, the supply chain strategy must pivot to its immediate precursor: 4-Ethoxy-2,3-difluorobenzaldehyde .

The Precursor Route (Recommended)

Sourcing the aldehyde and performing a Knoevenagel condensation is the fastest route to gram-scale quantities.

  • Target Precursor: 4-Ethoxy-2,3-difluorobenzaldehyde[1]

  • CAS Number: 126162-95-6[1]

  • Critical Quality Attribute (CQA): Regiochemistry. You must verify the fluorine positions are 2,3 and not 2,6 or 3,4.

Validated Suppliers for the Precursor (Aldehyde)
Supplier TierCompany NameRelevanceStock Status
Tier 1 (Specialist) Fluorochem (UK)High. Specializes in fluorinated aromatics.Often in stock (1g - 25g)
Tier 1 (Specialist) Alchimica (EU)High. Lists CAS 126162-95-6 specifically.Check availability
Tier 2 (Catalog) Thermo Scientific Moderate. Often lists under legacy Alfa Aesar codes.Variable
Tier 3 (Bulk) Apollo Scientific High. Good for >100g requests.Lead time likely
Custom Synthesis Providers

If internal synthesis is not feasible, the following CROs have demonstrated competencies in fluorinated aromatic chemistry:

  • Enamine (Ukraine/Latvia): Largest stock of building blocks; likely has the acid or can make it in <4 weeks.

  • WuXi AppTec (China): Ideal for kg-scale scale-up.

  • Combi-Blocks (USA): Often carries "near-neighbor" fluorinated cinnamates and may have stock not indexed by aggregators.

Part 3: Technical Synthesis Guide (Self-Validating Protocol)

If you source the aldehyde (CAS 126162-95-6), use this Verley-Doebner Modification of the Knoevenagel condensation. This protocol is designed to be self-validating via melting point and NMR monitoring.

Reaction Logic

The reaction utilizes malonic acid to extend the carbon chain. The use of pyridine acts as both solvent and base, while piperidine acts as the organocatalyst to facilitate the enolization of the aldehyde.

Workflow Diagram

SynthesisWorkflow Aldehyde Precursor: 4-Ethoxy-2,3-difluorobenzaldehyde (CAS 126162-95-6) Reaction Reaction: Reflux (80-100°C) 4-6 Hours CO2 Evolution Aldehyde->Reaction Reagents Reagents: Malonic Acid (1.5 eq) Pyridine/Piperidine Reagents->Reaction Quench Quench: Pour into ice-cold HCl (2M) Precipitate forms Reaction->Quench - CO2 Purification Purification: Recrystallization (Ethanol/Water) Quench->Purification Crude Solid Product Target: 4-Ethoxy-2,3-difluorocinnamic acid (Trans-isomer) Purification->Product >98% Purity

Caption: Step-by-step synthesis workflow from the commercially available aldehyde precursor.

Step-by-Step Protocol

Materials:

  • 4-Ethoxy-2,3-difluorobenzaldehyde (10.0 mmol)

  • Malonic acid (15.0 mmol, 1.5 eq)

  • Pyridine (5.0 mL)

  • Piperidine (0.5 mL, cat.)

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve the aldehyde and malonic acid in pyridine. Add piperidine.

  • Reaction: Heat to 85-90°C .

    • Validation Check: You must observe gas evolution (CO2) within 15-30 minutes. If not, add another 0.1 mL piperidine.

  • Completion: Monitor by TLC (Hexane/EtOAc 7:3). The aldehyde spot (high Rf) should disappear, replaced by a lower Rf acid spot (streaking is normal).

  • Workup: Cool the mixture to room temperature. Pour slowly into 50 mL of ice-cold 2M HCl with vigorous stirring.

    • Why? This neutralizes the pyridine and precipitates the free acid.

  • Isolation: Filter the white precipitate. Wash with cold water (3x 20 mL) to remove pyridinium salts.

  • Purification: Recrystallize from Ethanol/Water (approx 9:1).

    • Target Yield: 75-85%.

Part 4: Quality Control & Analytical Validation

Because fluorine positional isomers are difficult to separate, analytical validation is critical.

NMR Validation (The "Fingerprint")

Do not rely solely on Proton NMR (


H-NMR). You must run Fluorine NMR (

F-NMR).
  • 
    H-NMR (DMSO-d6): 
    
    • Look for the characteristic trans-alkene doublets (

      
       Hz) in the 6.3–7.6 ppm region.
      
    • Ethoxy group: Triplet (~1.4 ppm) and Quartet (~4.1 ppm).[2]

  • 
    F-NMR: 
    
    • 2,3-Difluoro pattern: You should see two distinct signals (around -130 to -160 ppm depending on reference).

    • Coupling: The signals will show strong ortho-coupling (

      
       Hz). If you see a singlet or weak meta-coupling, you have the wrong isomer (e.g., 2,6-difluoro).
      
Impurity Profile Table
Impurity TypeOriginDetection MethodLimit (Pharm Grade)
Unreacted Aldehyde Incomplete reactionHPLC / TLC< 0.5%
Pyridine Salts Poor washing

H-NMR (peaks at 8.5, 7.4, 7.8 ppm)
< 0.1%
Cis-Isomer Photo-isomerizationHPLC< 1.0%
Defluorinated analogs Impure starting materialLC-MS /

F-NMR
< 0.1%

Part 5: Decision Matrix for Researchers

Use this logic flow to decide between buying the precursor or outsourcing.

SourcingDecision Start Need 4-Ethoxy-2,3-difluorocinnamic acid CheckStock Check Fluorochem/Alchimica for CAS 126162-95-6 (Aldehyde) Start->CheckStock InStock Is Aldehyde In Stock? CheckStock->InStock BuyAldehyde Buy Aldehyde Perform Synthesis (2 days) InStock->BuyAldehyde Yes CustomSyn Contact Enamine/WuXi Lead Time: 4-6 Weeks InStock->CustomSyn No

Caption: Decision matrix for sourcing based on precursor availability.

References

  • Alchimica. (2025). Product Catalog: 4-Ethoxy-2,3-Difluorobenzaldehyde (CAS 126162-95-6).[1] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 126162-95-6. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 4-Ethoxy-2,3-difluorocinnamic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 4-Ethoxy-2,3-difluorocinnamic acid in various organic solvents. Recognizing the absence of extensive public data on this specific compound, this document serves as a predictive guide and a practical laboratory manual for researchers, chemists, and formulation scientists. We will delve into the physicochemical properties derived from its molecular structure, apply theoretical principles to forecast its solubility behavior, and present a detailed, field-proven protocol for accurate solubility measurement. The methodologies outlined herein are designed to equip drug development and materials science professionals with the necessary tools to generate reliable and reproducible solubility data, a critical parameter for process development, formulation, and bioavailability.

Introduction

4-Ethoxy-2,3-difluorocinnamic acid is a substituted aromatic carboxylic acid. Its structure, featuring a cinnamic acid backbone modified with two fluorine atoms and an ethoxy group, suggests its potential utility as a building block in medicinal chemistry and materials science. Fluorinated organic molecules are of significant interest due to their unique electronic properties, metabolic stability, and lipophilicity, which can profoundly influence a compound's biological activity and material characteristics.[1]

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a fundamental physical property that governs its behavior throughout the development lifecycle.[2] From reaction kinetics in a synthesis flask to dissolution and absorption in a biological system, solubility dictates the compound's utility.[3] Poor solubility can lead to challenges in formulation, unreliable results in biological assays, and ultimately, failure of a promising candidate.[3] Therefore, a thorough understanding and quantitative measurement of the solubility of 4-Ethoxy-2,3-difluorocinnamic acid in a range of relevant organic solvents is not merely an academic exercise but a critical step in its practical application. This guide provides the theoretical foundation and a robust experimental protocol to achieve this.

Predicted Physicochemical Profile

To understand the solubility of a compound, we must first analyze its molecular structure. The structure of 4-Ethoxy-2,3-difluorocinnamic acid provides clear indicators of its expected physicochemical behavior.

Molecular Structure:

  • Carboxylic Acid Group (-COOH): This is the dominant polar functional group. It can act as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the C=O and -OH oxygens). This group confers acidity and is the primary driver of solubility in polar solvents.

  • Aromatic Ring with Difluoro Substitution: The phenyl ring is inherently nonpolar, but the two electronegative fluorine atoms introduce strong C-F dipoles. The ortho/meta positioning of the fluorines creates a significant local dipole moment on the ring, increasing its ability to interact with polar molecules.

  • Ethoxy Group (-OCH₂CH₃): The ether oxygen can act as a hydrogen bond acceptor. The ethyl chain adds a degree of lipophilicity, slightly favoring solubility in less polar environments compared to a methoxy or hydroxyl equivalent.

  • Alkene Linker (-CH=CH-): The double bond in the cinnamic acid backbone is a nonpolar, rigid linker.

Based on this structure, we can predict the key properties that will govern its solubility.

Table 1: Predicted Physicochemical Properties of 4-Ethoxy-2,3-difluorocinnamic Acid

Property Predicted Value / Analysis Rationale / Implication
Molecular Weight ~228.19 g/mol Calculated from the molecular formula C₁₁H₁₀F₂O₃.
Polarity Polar The highly polar carboxylic acid and C-F bonds outweigh the nonpolar hydrocarbon portions.
Hydrogen Bond Donor Yes (1) The carboxylic acid proton is a strong hydrogen bond donor.
Hydrogen Bond Acceptor Yes (4) The two oxygens of the carboxyl group, the ether oxygen, and to a lesser extent, the fluorine atoms.
Acidity (pKa) Weakly Acidic Expected to be a weak acid, typical of carboxylic acids. Its solubility will be highly pH-dependent in aqueous media, increasing dramatically in basic conditions due to salt formation.[4]

| Predicted logP | Moderately Lipophilic | The presence of the ethoxy group and phenyl ring contributes to lipophilicity, but this is counteracted by the polar groups. The value is likely between 2 and 3. |

Theoretical Solubility Principles & Predictions

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] This means that solutes dissolve best in solvents that have similar intermolecular forces.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Due to the strong hydrogen bonding capability of its carboxylic acid group, 4-Ethoxy-2,3-difluorocinnamic acid is expected to exhibit high solubility in polar protic solvents like ethanol and methanol. Its solubility in water is expected to be low to sparingly soluble.[6]

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents have dipoles but lack O-H or N-H bonds, making them strong hydrogen bond acceptors but not donors. The compound should be highly soluble in these solvents, driven by strong dipole-dipole interactions and hydrogen bonding between the solvent (acceptor) and the carboxylic acid (donor).

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipoles and cannot participate in hydrogen bonding. The strong polarity of the carboxylic acid and difluorophenyl group makes 4-Ethoxy-2,3-difluorocinnamic acid energetically incompatible with nonpolar solvents. It is expected to have very low solubility in this class of solvents.

The following diagram illustrates the key intermolecular forces at play between the solute and different solvent classes.

cluster_Solute 4-Ethoxy-2,3-difluorocinnamic acid cluster_Solvents Solvent Classes Solute Carboxylic Acid (H-bond donor/acceptor) Difluorophenyl (Dipole) Ethoxy (H-bond acceptor) Protic Polar Protic (e.g., Ethanol) Solute->Protic Strong H-Bonding (High Solubility) Aprotic Polar Aprotic (e.g., Acetone) Solute->Aprotic H-Bonding & Dipole-Dipole (High Solubility) Nonpolar Nonpolar (e.g., Hexane) Solute->Nonpolar Mismatched Forces (Low Solubility)

Caption: Predicted interactions governing solubility.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain definitive, quantitative data, an experimental measurement is required. The isothermal shake-flask method is the gold-standard for determining equilibrium (thermodynamic) solubility.[7][8] This method ensures that the solvent is fully saturated with the solute and that the system has reached a state of equilibrium.

Principle

An excess amount of the solid compound is suspended in a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the concentration of the dissolved solid to reach its maximum, stable value (equilibrium). After reaching equilibrium, the undissolved solid is removed, and the concentration of the solute in the resulting saturated solution is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).[9]

Materials and Equipment
  • Solute: 4-Ethoxy-2,3-difluorocinnamic acid (solid, purity >97%)

  • Solvents: HPLC-grade organic solvents (e.g., Ethanol, Acetone, Ethyl Acetate, Hexane)

  • Equipment:

    • Analytical balance (4 decimal places)

    • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

    • Orbital shaker with temperature control[7]

    • Centrifuge

    • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

    • Volumetric flasks and pipettes

    • HPLC system with UV detector

    • Autosampler vials

Step-by-Step Experimental Workflow

The following workflow provides a self-validating protocol for accurate solubility measurement.

G start Start step1 1. Preparation Add excess solid solute to a known volume of solvent in a sealed vial. start->step1 step2 2. Equilibration Place vial in orbital shaker. Agitate at constant temp (e.g., 25°C) for 24-48 hours. step1->step2 Ensure solid is always present step3 3. Phase Separation Centrifuge the suspension to pellet undissolved solid. step2->step3 Equilibrium reached step4 4. Filtration Filter the supernatant through a 0.22 µm syringe filter into a clean vial. step3->step4 Clear supernatant step5 5. Sample Dilution Accurately dilute a known volume of the saturated solution with mobile phase. step4->step5 Particle-free saturated solution step6 6. HPLC Analysis Inject diluted sample and calibration standards onto the HPLC system. step5->step6 Sample within linear range step7 7. Quantification Calculate concentration using the calibration curve. step6->step7 end_node End: Solubility Value (mg/mL) step7->end_node

Caption: Isothermal Shake-Flask Solubility Workflow.

  • Preparation: For each solvent, weigh an amount of 4-Ethoxy-2,3-difluorocinnamic acid into a glass vial sufficient to ensure an excess of undissolved solid will remain at equilibrium (e.g., 10-20 mg). Accurately add a known volume of the solvent (e.g., 2.0 mL).

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 250 RPM). Allow the samples to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.[10]

  • Phase Separation: After equilibration, remove the vials and let them stand for a short period to allow larger particles to settle. To effectively separate the solid from the liquid phase, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).[3]

  • Filtration: Carefully draw the supernatant using a syringe and filter it through a solvent-compatible 0.22 µm syringe filter into a clean autosampler vial.[11] This step is crucial to remove any remaining fine particulates that could otherwise dissolve upon dilution and artificially inflate the solubility measurement.[9]

  • Quantification via HPLC: Analyze the clear, saturated filtrate by a validated HPLC-UV method. Prepare a calibration curve using stock solutions of 4-Ethoxy-2,3-difluorocinnamic acid of known concentrations in the same solvent or mobile phase.[12] The concentration of the saturated solution is then determined by comparing its response to the calibration curve, accounting for any dilutions made.

Data Presentation and Interpretation

All experimentally determined solubility data should be recorded systematically. The following table provides a template for presenting the results.

Table 2: Experimental Solubility of 4-Ethoxy-2,3-difluorocinnamic Acid at 25 °C

Solvent Class Solvent Solubility (mg/mL) Solubility (mol/L)
Polar Protic Ethanol [Insert Experimental Data] [Insert Calculated Data]
Methanol [Insert Experimental Data] [Insert Calculated Data]
Polar Aprotic Acetone [Insert Experimental Data] [Insert Calculated Data]
Ethyl Acetate [Insert Experimental Data] [Insert Calculated Data]
Dimethyl Sulfoxide (DMSO) [Insert Experimental Data] [Insert Calculated Data]
Nonpolar Toluene [Insert Experimental Data] [Insert Calculated Data]

| | n-Hexane | [Insert Experimental Data] | [Insert Calculated Data] |

Interpretation: The results from this table should be compared with the theoretical predictions outlined in Section 3.0. A high correlation between the predicted behavior and the experimental data provides confidence in the scientific understanding of the compound's properties. Any significant deviations may suggest specific solute-solvent interactions (e.g., polymorphism, solvation effects) that warrant further investigation.

Conclusion

References

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
  • ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?.
  • Unknown. (2024). Solubility test for Organic Compounds.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Bentham Science. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Quora. (2017). How do you perform the shake flask method to determine solubility?.
  • World Health Organization (WHO). (2019). Annex 4.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • BenchChem. (2025). solubility profile of 4-methoxybenzoic acid in different solvents.
  • Ossila. (n.d.). trans-3,4-Difluorocinnamic acid.

Sources

safety data sheet SDS for 4-Ethoxy-2,3-difluorocinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Safe Handling and Risk Assessment of 4-Ethoxy-2,3-difluorocinnamic acid

Executive Summary

4-Ethoxy-2,3-difluorocinnamic acid is a fluorinated organic compound with potential applications as a building block in pharmaceutical and materials science research. As with many novel or specialized chemical entities, a comprehensive, publicly available Safety Data Sheet (SDS) is not readily found. This guide serves as a proactive safety and handling whitepaper for researchers, scientists, and drug development professionals. By synthesizing data from structurally analogous compounds and adhering to established principles for handling fluorinated intermediates, this document provides a robust framework for risk assessment and safe laboratory use. The primary hazards are presumed to be irritation to the skin, eyes, and respiratory system, with an additional, crucial consideration for the potential formation of Hydrogen Fluoride (HF) under certain conditions. This guide moves beyond a standard SDS by explaining the chemical rationale behind safety protocols, empowering researchers to build a culture of proactive safety.

Chemical Identity and Physicochemical Properties

Understanding a compound's physical properties is the foundation of a reliable safety assessment, as they dictate potential exposure routes and required handling techniques.

Molecular Structure:

Caption: Molecular Structure of 4-Ethoxy-2,3-difluorocinnamic acid.

While experimentally determined data for 4-Ethoxy-2,3-difluorocinnamic acid is scarce, its properties can be inferred from its structure and comparison with analogous compounds.

PropertyValue / Presumed CharacteristicRationale & Safety Implication
Molecular Formula C₁₁H₁₀F₂O₃Confirmed by structure.
Molecular Weight 216.19 g/mol Calculated value. Important for solution preparation.
Physical State White to off-white crystalline solid/powder.Based on analogs like trans-2,4-Difluorocinnamic acid and 4-Ethoxycinnamic acid[1][2][3]. Fine powders present a significant inhalation hazard and are prone to static discharge.
Melting Point Not determined.Expected to be a solid with a melting point likely >100°C, similar to related cinnamic acids. This indicates low volatility at room temperature, but heating can increase vapor pressure.
Solubility Not determined.Likely soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate). The carboxylic acid group may confer slight aqueous solubility, especially under basic conditions. Solubility dictates solvent choice for reactions and cleaning.
Odor No information available.Assume it is hazardous and do not attempt to determine odor. Odor is a poor indicator of chemical hazard.

Hazard Identification and Toxicological Profile

A formal toxicological study for this specific molecule is not publicly available. Therefore, a hazard assessment must be conducted by analogy to structurally similar compounds. This is a standard and necessary practice in research environments for handling novel substances.

Presumed GHS Classification:

Based on consistent data from analogs such as 4-Ethoxy-2,3-difluorobenzaldehyde, trans-2,4-Difluorocinnamic acid, and trans-4-methoxycinnamic acid, the following GHS classification is proposed[1][4][5].

Hazard ClassCategoryHazard StatementSignal WordPictogram
Skin Corrosion/Irritation2H315: Causes skin irritation.Warning

Serious Eye Damage/Irritation2AH319: Causes serious eye irritation.Warning

Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.Warning

Causality of Hazards:

  • Irritation: The cinnamic acid moiety, a type of α,β-unsaturated carboxylic acid, can act as a mild irritant. The presence of fluorine atoms can modulate the electronic properties and reactivity of the molecule, often enhancing its biological activity and potential for irritation.

  • Special Fluorine Hazard: The most critical, though less immediate, hazard associated with many fluorinated organic compounds is their potential to decompose into Hydrogen Fluoride (HF) under specific conditions, such as high heat (fire) or reaction with strong acids or water at elevated temperatures.[6][7][8]. HF is extremely corrosive and toxic, causing severe burns that penetrate deep into tissues.[6]. This potential dictates stringent handling protocols.

Caption: Logic for Hazard Classification by Analogy.

Exposure Control and Personal Protective Equipment (PPE)

The "Hierarchy of Controls" is a fundamental principle of industrial hygiene that should be applied.

  • Engineering Controls (Most Effective):

    • Chemical Fume Hood: All work involving the solid compound (weighing, transferring, preparing solutions) or its solutions must be performed in a certified chemical fume hood. This is non-negotiable due to the H335 (May cause respiratory irritation) classification and to contain any potential dust or vapors.[4][6].

    • Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure can be used as an alternative to a full fume hood.

  • Administrative Controls:

    • Develop a site-specific Standard Operating Procedure (SOP) for handling this compound.

    • Ensure all personnel are trained on the specific hazards, including the potential for HF formation.[8].

    • Keep the quantity of material in use and in storage to a minimum.

  • Personal Protective Equipment (PPE) (Least Effective):

    • Hand Protection: Wear nitrile gloves (minimum thickness of 0.11 mm). Always inspect gloves before use and use proper removal technique to avoid skin contact.[5]. If handling for prolonged periods or in larger quantities, consider thicker gloves or double-gloving.

    • Eye Protection: Chemical splash goggles are mandatory. Due to the serious eye irritation hazard (H319), standard safety glasses are insufficient.[4].

    • Face Protection: When there is any risk of splashing or dust generation (e.g., during transfer of powder), a face shield should be worn in addition to chemical splash goggles.

    • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. An apron may be necessary for larger-scale work.

Safe Handling, Storage, and Incompatibility

Protocol for Handling Solid Compound:

  • Preparation: Designate a specific area within the fume hood for the work. Ensure all necessary equipment (spatulas, weigh paper, glassware, solvent, waste container) is inside the hood before starting.

  • Aliquotting: Carefully open the container. Use a dedicated spatula to transfer the solid to weigh paper or directly into a tared vessel. Avoid any actions that could generate dust.

  • Dissolving: Add the solvent to the solid slowly. If necessary, cap and sonicate or stir to dissolve. If heating is required, do so with caution using a controlled heating mantle and ensure the vessel is appropriately vented.

  • Cleanup: Wipe down the spatula and work surface with a solvent-dampened cloth. Dispose of all contaminated materials (gloves, weigh paper, wipes) into a designated solid hazardous waste container.

Storage:

  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials.[9].

Incompatible Materials:

  • Strong Oxidizing Agents: May react violently.

  • Strong Bases: Can deprotonate the carboxylic acid in an exothermic reaction.

  • Strong Acids / High Heat with Water: Avoid these conditions to minimize the risk of decomposition and potential HF formation.[8].

Emergency Procedures and First Aid

Immediate and correct response is critical. All personnel must know the location of safety showers and eyewash stations.

  • Inhalation: If respiratory irritation occurs, immediately move the affected person to fresh air. If breathing is difficult or symptoms persist, seek immediate medical attention.[1].

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1]. If irritation develops or persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[4]. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4].

Special Fluoride Exposure Response: In any case of significant exposure, especially involving heated material or fire, assume potential HF exposure.

  • Initiate the standard first aid response (flushing with water).

  • After initial flushing, if HF exposure is suspected, qualified personnel should apply a 2.5% calcium gluconate gel to the affected skin area while wearing appropriate gloves.[6][7].

  • Seek immediate, specialized medical attention and inform the medical personnel of the potential exposure to a fluorinated compound.

Caption: Workflow for a Small Chemical Spill Response.

Waste Disposal and Environmental Considerations

  • Disposal: All waste containing this compound (solid residue, solutions, contaminated materials) must be disposed of as hazardous chemical waste.

  • Containers: Collect waste in a clearly labeled, sealed, and chemically compatible container.[8].

  • Procedure: Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

No specific environmental hazard data is available. However, fluorinated organic compounds can be persistent in the environment. Prudent practice dictates that release to the environment should be avoided.

Conclusion: A Proactive Approach to Laboratory Safety

Handling novel or poorly characterized compounds like 4-Ethoxy-2,3-difluorocinnamic acid is inherent to research and development. Safety in this context is not a static checklist but a dynamic process of risk assessment, information synthesis, and cautious execution. By understanding the chemical rationale behind the presumed hazards—irritation from the cinnamic acid structure and the potential for HF formation from its fluorinated nature—researchers can implement controls that are both effective and intelligent. This guide provides the foundational knowledge to use this compound responsibly, ensuring that scientific discovery and personnel safety proceed hand-in-hand.

References

  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Publications. [Link]

  • ChemSafetyPro. (2016, May 9). GHS Classification Criteria in A Single Page. [Link]

  • Purdue University. Fluorine Safety. Department of Chemistry. [Link]

  • University of Rochester. (2025, November 14). Hydrofluoric Acid Safe Handling Guidelines. Environmental Health & Safety. [Link]

  • Washington State University. GHS Hazard Classification. Environmental Health & Safety. [Link]

  • United Nations Economic Commission for Europe (UNECE). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). [Link]

Sources

Methodological & Application

synthesis of 4-Ethoxy-2,3-difluorocinnamic acid from benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of 4-Ethoxy-2,3-difluorocinnamic Acid

Executive Summary & Scope

This Application Note details the protocol for synthesizing 4-Ethoxy-2,3-difluorocinnamic acid , a critical intermediate often employed in the design of fluorinated liquid crystals (LCs) and specific pharmaceutical pharmacophores.

While the request specifies synthesis "from benzaldehyde," chemical logic dictates that starting from unsubstituted benzaldehyde is inefficient due to the difficulty of regioselective fluorination. Therefore, this guide defines "benzaldehyde" as the functionalized precursor 4-ethoxy-2,3-difluorobenzaldehyde .

To ensure complete autonomy over the workflow, this guide includes two modules:

  • Module A (Precursor Synthesis): Preparation of the aldehyde from 2,3-difluoro-4-hydroxybenzaldehyde (if the ethoxy-aldehyde is unavailable).

  • Module B (Core Synthesis): The Knoevenagel-Doebner condensation to form the cinnamic acid.

Retrosynthetic Analysis & Pathway

The synthesis relies on the Knoevenagel-Doebner Condensation , a robust method for converting aromatic aldehydes to


-unsaturated carboxylic acids using malonic acid.[1][2]

Retrosynthesis Target 4-Ethoxy-2,3-difluorocinnamic Acid (Target) Aldehyde 4-Ethoxy-2,3-difluorobenzaldehyde (Key Intermediate) Target->Aldehyde Knoevenagel-Doebner (Malonic Acid, Pyridine) Precursor 2,3-Difluoro-4-hydroxybenzaldehyde (Starting Material) Aldehyde->Precursor O-Alkylation (EtI, K2CO3)

Figure 1: Retrosynthetic disconnection showing the linear assembly of the target molecule.

Critical Reagents & Material Attributes

ReagentRoleCAS No. (Ref)Eq.[1][2][3][4]Critical Attribute
4-Ethoxy-2,3-difluorobenzaldehyde SubstrateN/A1.0Purity >98%; Dry (Water <0.5%)
Malonic Acid C2-Source141-82-21.5Dry, free-flowing crystals
Pyridine Solvent/Base110-86-15-10 VolAnhydrous; Reagent Grade
Piperidine Catalyst110-89-40.1Freshly distilled preferred
Hydrochloric Acid (Conc.) Quench7647-01-0Excess37% Reagent Grade

Experimental Protocols

Module A: Precursor Synthesis (If Aldehyde is unavailable)

Context: Many vendors sell the hydroxy-analog cheaper than the ethoxy-aldehyde. This step bridges that gap.

Reaction: 2,3-Difluoro-4-hydroxybenzaldehyde + Et-I + K2CO3 → 4-Ethoxy-2,3-difluorobenzaldehyde

  • Setup: Charge a 3-neck flask with 2,3-difluoro-4-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF (10 volumes).

  • Base Addition: Add Potassium Carbonate (

    
    , 2.0 eq) in one portion. The suspension will turn yellow/orange (phenoxide formation).
    
  • Alkylation: Add Ethyl Iodide (1.2 eq) dropwise at room temperature.

  • Heating: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Pour mixture into ice water (50 volumes). The product usually precipitates. Filter, wash with water, and dry.[5][6]

    • Validation: Product should be a white/off-white solid.

      
      -NMR should show a triplet (~1.4 ppm) and quartet (~4.1 ppm) for the ethyl group.
      
Module B: Knoevenagel-Doebner Condensation (Core Protocol)

This is the primary directive. The use of pyridine/piperidine ensures simultaneous condensation and decarboxylation.

Reaction: Ar-CHO + CH2(COOH)2 → [Ar-CH=C(COOH)2] → Ar-CH=CH-COOH + CO2

Step-by-Step Procedure:

  • Reaction Assembly:

    • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-ethoxy-2,3-difluorobenzaldehyde (10.0 g, 53.7 mmol, 1.0 eq) in Pyridine (50 mL).

    • Add Malonic Acid (8.4 g, 80.6 mmol, 1.5 eq).

    • Add Piperidine (0.5 mL, catalytic).

  • Thermal Initiation:

    • Heat the mixture to 85°C in an oil bath.

    • Observation: Evolution of

      
       gas (bubbling) will commence as the temperature passes 70°C. This confirms the decarboxylation is proceeding.
      
    • Increase temperature to 100°C and reflux for 3–5 hours.

  • Completion Check (Self-Validation):

    • TLC:[1][4][5][7] Mobile phase (DCM:MeOH 95:5). The aldehyde spot (high

      
      ) should disappear; the acid spot (low 
      
      
      
      , streaking) should appear.
    • Visual: Gas evolution must cease completely before stopping.

  • Quench & Isolation (The "Slush" Method):

    • Cool the reaction mixture to room temperature.

    • Pour the reaction solution slowly into a beaker containing Ice (200 g) and Conc. HCl (60 mL) with vigorous stirring.

    • Chemistry: The pyridine forms a water-soluble salt (pyridinium chloride). The target cinnamic acid, being insoluble in acidic water, will precipitate as a white/pale-yellow solid.

    • Stir for 30 minutes to ensure complete protonation. pH should be < 2.

  • Purification:

    • Filter the crude solid using a Büchner funnel.[4]

    • Wash the cake with cold water (

      
       mL) to remove residual pyridine/HCl.
      
    • Recrystallization: Dissolve the crude wet cake in boiling Ethanol/Water (4:1) . Allow to cool slowly to 4°C. Filter the purified crystals.

Workflow Visualization

The following diagram illustrates the critical decision points and flow of the synthesis.

Workflow Start Start: 4-Ethoxy-2,3-difluorobenzaldehyde Reagents Add Malonic Acid (1.5 eq) Solvent: Pyridine Cat: Piperidine Start->Reagents Reflux Reflux @ 100°C (3-5h) Monitor CO2 evolution Reagents->Reflux Check Check TLC Aldehyde consumed? Reflux->Check Check->Reflux No Quench Pour into Ice/HCl Precipitate Acid Check->Quench Yes Filter Filter & Wash (H2O) Quench->Filter Recryst Recrystallize (EtOH/H2O) Filter->Recryst Final Pure 4-Ethoxy-2,3-difluorocinnamic Acid Recryst->Final

Figure 2: Operational workflow for the Knoevenagel-Doebner condensation.

Analytical Validation & Troubleshooting

Expected Analytical Data
  • Appearance: White to pale yellow crystalline needles.

  • Melting Point: Expected range 180–190°C (Typical for fluorinated cinnamic acids; verify against specific batch).

  • 1H-NMR (DMSO-d6):

    • 
       12.0-12.5 (s, 1H, -COOH)
      
    • 
       7.5-7.7 (d, 1H, vinylic -CH=, trans coupling 
      
      
      
      Hz)
    • 
       6.4-6.6 (d, 1H, vinylic =CH-COOH, trans coupling 
      
      
      
      Hz)
    • Aromatic protons (multiplets, dependent on F-coupling).

    • Ethoxy group:

      
       4.1 (q, 2H), 
      
      
      
      1.3 (t, 3H).
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete decarboxylationEnsure temp >90°C and reflux time is sufficient.
Oily Product Residual PyridineWash filter cake thoroughly with dilute HCl, then water.
Impure Crystals Cis-isomer formationRecrystallization from Ethanol typically favors the thermodynamically stable trans-isomer.
No Precipitation pH too highEnsure quench mixture is pH < 2. Add more HCl if pyridine is buffering the solution.

References

  • Knoevenagel-Doebner Condensation Protocol: Source: BenchChem Technical Guides. "An In-depth Technical Guide to the Synthesis of trans-3,4-Difluorocinnamic Acid."
  • Synthesis of Alkoxy-Fluoro Benzaldehydes: Source: ChemicalBook / Patent CN103467260A. "Preparation method of substituted fluorobenzaldehydes."
  • General Mechanism & Methodology

    • Source: Organic Syntheses, Coll. Vol. 3, p.783 (1955); Vol. 29, p.83 (1949).
    • URL:[Link]

Sources

Synthesis of Fluorinated Cinnamic Acids via Knoevenagel Condensation: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of fluorinated cinnamic acids through the Knoevenagel condensation reaction. It provides an in-depth analysis of the reaction mechanism, the critical role of catalysts, and the influence of fluorine substitution on the reactivity of benzaldehyde isomers. This document offers detailed, step-by-step protocols for the synthesis of 2-fluoro-, 3-fluoro-, and 4-fluorocinnamic acid, including both traditional and modern, environmentally benign methodologies. Furthermore, it covers essential purification techniques, characterization methods, and a troubleshooting guide to address common experimental challenges. This application note is designed to be a self-validating system, equipping researchers with the necessary knowledge to successfully synthesize and purify these valuable compounds for applications in medicinal chemistry and materials science.

Introduction: The Significance of Fluorinated Cinnamic Acids

Cinnamic acid and its derivatives are a class of organic compounds with significant applications in the pharmaceutical, cosmetic, and food industries.[1] The strategic incorporation of fluorine atoms into the cinnamic acid scaffold can dramatically alter its physicochemical and biological properties.[2] Fluorine's high electronegativity can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, making fluorinated cinnamic acids highly sought-after building blocks in drug discovery.[3][4] They serve as key intermediates in the synthesis of a wide range of biologically active molecules, including anticoagulants, anti-inflammatory agents, and anticancer drugs.[5]

The Knoevenagel condensation is a cornerstone of organic synthesis, providing an efficient and versatile method for the formation of carbon-carbon double bonds.[6][7] This reaction, a modification of the aldol condensation, involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, typically in the presence of a basic catalyst.[8] The Doebner modification of this reaction, which utilizes malonic acid as the active methylene compound in the presence of pyridine and a catalytic amount of piperidine, is particularly well-suited for the synthesis of cinnamic acids.[6][9]

This guide provides a detailed exploration of the Knoevenagel condensation protocol specifically tailored for the synthesis of fluorinated cinnamic acids from their corresponding fluorobenzaldehydes.

Mechanistic Insights: The Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner reaction for the synthesis of cinnamic acids proceeds through a well-established mechanism. The reaction is typically catalyzed by a weak base, such as piperidine, with pyridine often serving as both a solvent and a base.[10]

The key steps of the mechanism are as follows:

  • Enolate Formation: Piperidine, a secondary amine, deprotonates the acidic α-carbon of malonic acid to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the fluorinated benzaldehyde. This step is often facilitated by the electron-withdrawing nature of the fluorine atom, which increases the electrophilicity of the carbonyl carbon.[2]

  • Aldol-type Addition: A tetrahedral intermediate is formed, which then gets protonated to yield an aldol-type addition product.

  • Dehydration and Decarboxylation: The aldol adduct readily undergoes dehydration (elimination of a water molecule) to form a more stable conjugated system. Subsequent heating in the presence of pyridine promotes the decarboxylation of the resulting α,β-unsaturated dicarboxylic acid to yield the final fluorinated cinnamic acid product.[6]

Caption: Mechanism of the Knoevenagel-Doebner Condensation.

The position of the fluorine atom on the benzaldehyde ring can influence the reaction rate. Generally, electron-withdrawing groups like fluorine can increase the reactivity of the aldehyde towards nucleophilic attack.

Experimental Protocols

This section provides detailed protocols for the synthesis of 2-fluoro-, 3-fluoro-, and 4-fluorocinnamic acid. Both a traditional method using pyridine and piperidine and a more modern, environmentally friendly approach are described.

Materials and Equipment
  • Fluorobenzaldehyde (2-fluoro, 3-fluoro, or 4-fluoro isomer)

  • Malonic acid

  • Pyridine

  • Piperidine

  • Ionic Liquid (e.g., 1-butyl-3-methylimidazolium toluenesulfonate) (for alternative protocol)

  • Ammonium acetate (for alternative protocol)

  • Hydrochloric acid (concentrated and dilute)

  • Ethanol (95%)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • pH paper

  • Melting point apparatus

  • Spectroscopic instrumentation (NMR, IR)

Protocol 1: Traditional Knoevenagel-Doebner Synthesis

This protocol is a general method adaptable for all three isomers of fluorobenzaldehyde.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the appropriate fluorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine (acting as the solvent).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 115°C) for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and an excess of concentrated hydrochloric acid to precipitate the product.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the filtrate is neutral to pH paper.

  • Purification: The crude fluorocinnamic acid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[5]

Reactant/ReagentMolar RatioTypical Quantity (for a 10g scale of product)
Fluorobenzaldehyde1(Varies by isomer)
Malonic Acid1.2~12.5 g
PyridineSolvent~50 mL
Piperidine0.1~1 mL
Protocol 2: Ionic Liquid-Mediated Synthesis of 4-Fluorocinnamic Acid

This protocol offers a more environmentally friendly alternative to the traditional method, specifically for the synthesis of 4-fluorocinnamic acid.[11]

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-fluorobenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents). Add the ionic liquid (e.g., 1-butyl-3-methylimidazolium toluenesulfonate) as the solvent and ammonium acetate as the catalyst.

  • Reaction: Heat the mixture to 70-80°C with stirring for 2-3 hours.

  • Workup: After cooling to room temperature, add a 5 wt% ethanol aqueous solution to the reaction mixture.

  • Isolation: Collect the crude product by vacuum filtration. The ionic liquid and catalyst can be recovered from the filtrate. Wash the filter cake with water.

  • Purification: Recrystallize the crude product from 95% ethanol to obtain pure 4-fluorocinnamic acid.[11]

Reactant/ReagentMolar RatioNotes
4-Fluorobenzaldehyde1
Malonic Acid1.1Can be added in two portions
Ionic LiquidSolventRecyclable
Ammonium AcetateCatalyst

Purification and Characterization

High purity of the final product is crucial for its intended applications. Recrystallization is the primary method for purifying crude fluorinated cinnamic acids.

Recrystallization

The choice of solvent is critical for effective recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A common and effective solvent system for cinnamic acid derivatives is a mixture of ethanol and water.[5]

General Recrystallization Procedure:

  • Dissolve the crude fluorocinnamic acid in a minimum amount of hot ethanol.

  • Add hot water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.

  • Dry the crystals in a desiccator or a vacuum oven.

Characterization

The identity and purity of the synthesized fluorinated cinnamic acids should be confirmed using various analytical techniques.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1680-1710 cm⁻¹), and the C=C stretch of the alkene (~1625-1645 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The ¹H NMR spectrum will show characteristic signals for the aromatic, vinylic, and carboxylic acid protons. ¹⁹F NMR can also be used to confirm the presence and position of the fluorine atom.

Troubleshooting

Problem Possible Cause(s) Solution(s)
Low or no yield Incomplete reaction, improper workupExtend reaction time, ensure proper pH for precipitation, check the quality of reagents.
Oily product Impurities, low melting point of the productPurify by column chromatography before recrystallization, try different recrystallization solvents.
Product difficult to filter Very fine crystalsUse a different recrystallization solvent system to obtain larger crystals, use a centrifuge for separation.
Broad melting point range Impurities presentRepeat recrystallization, ensure the product is completely dry.

Workflow and Data Summary

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_characterization Characterization Reactants Fluorobenzaldehyde + Malonic Acid Reaction Knoevenagel Condensation (Reflux/Heating) Reactants->Reaction Catalyst Pyridine/Piperidine or Ionic Liquid/Ammonium Acetate Catalyst->Reaction Precipitation Acidification & Precipitation Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization (Ethanol/Water) Filtration->Recrystallization Analysis Melting Point, IR, NMR Recrystallization->Analysis Final_Product Final_Product Analysis->Final_Product Pure Fluorocinnamic Acid

Caption: Experimental workflow for the synthesis of fluorinated cinnamic acids.

Table of Fluorinated Cinnamic Acids and Their Properties:

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Fluorocinnamic AcidC₉H₇FO₂166.15178-180[12]
3-Fluorocinnamic AcidC₉H₇FO₂166.15163-165
4-Fluorocinnamic AcidC₉H₇FO₂166.15208-210[11]

Conclusion

The Knoevenagel condensation provides a reliable and efficient pathway for the synthesis of fluorinated cinnamic acids. By understanding the reaction mechanism and optimizing the experimental conditions, researchers can successfully synthesize these valuable compounds in high yields and purity. The protocols and troubleshooting guide presented in this application note offer a comprehensive resource for scientists and drug development professionals, enabling the proficient synthesis of fluorinated cinnamic acids for a wide range of applications. The availability of both traditional and greener synthetic routes provides flexibility and aligns with the principles of sustainable chemistry.

References

  • A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. (URL not available)
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL not available)
  • What's the best solvent to remove these crystals and recrystallize it? : r/chemistry - Reddit. (2024, January 13). (URL not available)
  • Recrystalliz
  • Chem 267.
  • Knoevenagel condens
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. (URL not available)
  • CN102633625B - Preparation method of fluorocinnamic acid - Google P
  • Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines - MDPI. (2022, December 12). (URL not available)
  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (URL not available)
  • Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC. (URL not available)
  • Novel Methods of Knoevenagel Condensation - Banaras Hindu University. (URL not available)
  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Pure. (2017, October 27). (URL not available)
  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (URL not available)
  • 2-Chlorocinnamic Acid: A Versatile Intermediate in Pharmaceutical Synthesis - Benchchem. (URL not available)
  • Application Notes and Protocols: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds - Benchchem. (URL not available)
  • Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination | Request PDF - ResearchG
  • A Study of Effects Unique Fluorine in Organic Reactions. (URL not available)
  • . (URL not available)

  • Knoevenagel Condensation Reaction - Sigma-Aldrich. (URL not available)
  • Knoevenagel Condensation | Thermo Fisher Scientific - UK. (URL not available)
  • Reactions Catalyzed by Potassium Fluoride. III. The Knoevenagel Reaction. (1962, October 1). (URL not available)
  • 2-Fluorocinnamic acid 98 451-69-4 - Sigma-Aldrich. (URL not available)

Sources

Application Note: Esterification Strategies for 4-Ethoxy-2,3-difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and materials science (specifically Liquid Crystal synthesis), providing high-precision protocols for the esterification of 4-Ethoxy-2,3-difluorocinnamic acid .

Executive Summary

4-Ethoxy-2,3-difluorocinnamic acid is a critical building block, primarily utilized in the synthesis of negative dielectric anisotropy liquid crystals (LCs) and fluorinated pharmaceutical intermediates. The presence of the 2,3-difluoro motif imparts unique electronic properties (high dipole moment) and conformational rigidity, while the 4-ethoxy group provides mesogenic elongation.

Esterification of this substrate presents specific challenges:

  • Electronic Deactivation: The electron-withdrawing fluorine atoms reduce the nucleophilicity of the aromatic ring but increase the acidity of the carboxyl group.

  • Solubility: The fluorinated core decreases solubility in polar protic solvents, necessitating careful solvent selection.

  • Isomerization: The trans (E) geometry of the cinnamic double bond must be preserved; harsh acidic conditions can sometimes induce E/Z isomerization.

This guide details three validated protocols ranging from high-throughput industrial methods to mild, lab-scale couplings.

Chemical Context & Mechanism

The 2,3-difluoro substitution pattern creates a "shielded" electronic environment. Unlike non-fluorinated cinnamic acids, the carbonyl carbon in this molecule is highly electrophilic due to the inductive effect of the fluorine atoms transmitted through the conjugated system.

Mechanistic Pathway (Acid Chloride Route)

The most robust method for attaching complex alcohols (e.g., mesogenic phenols) is via the Acyl Chloride intermediate .

  • Activation: Thionyl chloride (

    
    ) converts the carboxylic acid to the acid chloride. The 2,3-difluoro substitution stabilizes the acid chloride against hydrolysis relative to non-fluorinated analogues.
    
  • Nucleophilic Acyl Substitution: The alcohol/phenol attacks the highly reactive carbonyl.

  • Elimination: Loss of

    
     and proton transfer yields the ester.
    

ReactionMechanism Start 4-Ethoxy-2,3-difluorocinnamic Acid Activation Activation (SOCl2 / DMF cat.) Start->Activation  Nucleophilic Attack   Intermediate Acyl Chloride Intermediate Activation->Intermediate  -SO2, -HCl   Coupling Coupling (R-OH + Pyridine) Intermediate->Coupling  Addition-Elimination   Product Target Ester (Retained E-isomer) Coupling->Product  Workup  

Figure 1: Mechanistic flow for the Acid Chloride activation route, preferred for sterically hindered or phenolic esters.

Experimental Protocols

Method A: The "Robust" Route (Acyl Chloride)

Best for: Synthesis of Liquid Crystal monomers (Phenolic esters) or sterically hindered alcohols. Yield: >90% Green Score: Low (Uses


, requires ventilation).

Reagents:

  • Substrate: 4-Ethoxy-2,3-difluorocinnamic acid (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (3.0 eq)
    
  • Catalyst: DMF (2-3 drops)

  • Solvent: Toluene (anhydrous) or DCM

  • Nucleophile: Target Alcohol/Phenol (1.1 eq)

  • Base: Pyridine or Triethylamine (1.2 eq)

Protocol:

  • Activation: In a dry RBF under

    
    , suspend the acid (10 mmol) in Toluene (30 mL).
    
  • Add

    
     (30 mmol) dropwise, followed by catalytic DMF.
    
  • Reflux: Heat to 80°C for 3 hours. The solution should become clear, indicating acid chloride formation. Monitor by TLC (convert aliquot to methyl ester).

  • Evaporation: Remove excess

    
     and solvent under reduced pressure. Re-dissolve the crude yellow oil in dry DCM (20 mL).
    
  • Coupling: Cool the solution to 0°C. Add the target alcohol/phenol (11 mmol) and Pyridine (12 mmol) dissolved in DCM dropwise.

  • Stir: Allow to warm to RT and stir for 12 hours.

  • Workup: Wash with 1M HCl (to remove pyridine), then Sat.

    
    , then Brine. Dry over 
    
    
    
    .
Method B: The "Green" Route (Steglich Coupling)

Best for: Lab-scale synthesis, acid-sensitive substrates, or simple alkyl esters. Yield: 75-85% Green Score: High (Mild conditions, no corrosive gases).

Reagents:

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) or EDC.HCl (1.1 eq)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 eq)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Protocol:

  • Dissolve 4-Ethoxy-2,3-difluorocinnamic acid (5 mmol) and the Target Alcohol (5.5 mmol) in anhydrous DCM (25 mL).

  • Add DMAP (0.5 mmol) and cool the mixture to 0°C.

  • Add DCC (5.5 mmol) in one portion.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight. A white precipitate (DCU) will form.

  • Filtration: Filter off the DCU precipitate through a Celite pad.

  • Purification: Concentrate the filtrate. The urea byproduct can be difficult to remove completely; flash chromatography (Hexane/EtOAc) is usually required.

Method C: Fischer Esterification (Scale-Up)

Best for: Methyl or Ethyl esters (Intermediates). Yield: ~80% (Equilibrium limited).

Protocol:

  • Dissolve acid (50 mmol) in excess Alcohol (MeOH or EtOH, 100 mL).

  • Add conc.

    
     (1 mL) or p-TsOH (catalytic).
    
  • Reflux: Heat to reflux for 12-24 hours.

  • Workup: Concentrate to 20% volume. Pour into ice water. Extract with EtOAc.[1][2] Wash with

    
    .[3]
    

Analytical Characterization & QC

Verifying the structure requires checking both the ester linkage and the integrity of the fluorine substitution.

Table 1: Expected Analytical Signatures

TechniqueParameterExpected Signal / Observation
1H NMR Double Bond (Alkene)Two doublets at

6.3 - 7.7 ppm (

Hz indicates trans).
1H NMR Ethoxy GroupQuartet (~4.1 ppm) and Triplet (~1.4 ppm).
19F NMR 2,3-DifluoroTwo distinct multiplets in the region of

-130 to -160 ppm (coupling to each other and aromatic protons).
IR Carbonyl (C=O)Strong band at 1710-1735

(Ester shift).
HPLC Purity>98% required for LC applications.

Decision Matrix & Workflow

Use the following diagram to select the appropriate method for your specific application.

DecisionTree Start Start: 4-Ethoxy-2,3-difluorocinnamic Acid Q1 Target Ester Type? Start->Q1 Simple Simple Alkyl (Methyl/Ethyl) Q1->Simple  Small Scale   Complex Complex/Phenolic (Liquid Crystal) Q1->Complex  High Value   MethodC Method C: Fischer (Reflux in Alcohol) Simple->MethodC Sensitive Acid Sensitive Moieties? Complex->Sensitive MethodA Method A: Acid Chloride (SOCl2 -> Pyridine) Sensitive->MethodA  No (Robust)   MethodB Method B: Steglich (DCC/DMAP) Sensitive->MethodB  Yes  

Figure 2: Strategic decision tree for selecting the optimal esterification protocol.

Troubleshooting & Optimization

  • Low Yield (Method A): Ensure

    
     is fresh. If the acid chloride is volatile, do not evaporate to dryness; use "stripping" with toluene to remove excess thionyl chloride.
    
  • Isomerization (Cis/Trans): Avoid prolonged exposure to UV light during reaction. Cinnamic derivatives are photo-active.[4] Perform reactions in the dark or amber glassware if isomerization is observed.

  • Purification: Fluorinated esters are often lipophilic. If crystallization fails, use Silica Gel chromatography with a gradient of Hexane:DCM (fluorinated compounds often separate better in DCM mixtures than EtOAc).

References

  • Liquid Crystal Synthesis: Hird, M. (2007). Fluorinated liquid crystals: properties and applications. Chemical Society Reviews. Link

  • Steglich Esterification: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Link

  • Fischer Esterification Mechanism: Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH. Link

  • Fluorinated Cinnamic Acids: Thaker, S., et al. (2018). Synthesis and mesomorphic properties of laterally fluorinated cinnamic acid derivatives. Molecular Crystals and Liquid Crystals. Link

Sources

Application Note: Synthesis and Purification of High-Reliability Negative Dielectric Anisotropy Liquid Crystals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the synthesis, purification, and characterization of negative dielectric anisotropy (


) liquid crystals (LCs) , specifically focusing on 2,3-difluorophenylene derivatives . These materials are the backbone of Vertical Alignment (VA) and Fringe Field Switching (FFS) display modes due to their ability to align perpendicular to an applied electric field.

Unlike positive LCs (cyano-based), negative LCs require rigorous impurity control to maintain a high Voltage Holding Ratio (VHR). This guide provides a validated protocol for synthesizing a representative "workhorse" mesogen—4'-ethoxy-2,3-difluoro-4-pentylbiphenyl —and outlines an industrial-grade purification workflow essential for electronic-grade applications.

Molecular Design Strategy: The Dipole Vector

The core requirement for


 is a net dipole moment oriented perpendicular to the molecular long axis.
  • Positive LCs (

    
    ):  Typically use terminal cyano (-CN) groups, creating a strong longitudinal dipole.
    
  • Negative LCs (

    
    ):  Utilize lateral polar substituents. The 2,3-difluoro  motif is superior to dicyano or lateral chloro groups because fluorine offers high electronegativity with a small Van der Waals radius, minimizing steric disruption of the nematic phase while maximizing resistivity (VHR).
    
Diagram 1: Dipole Vector Engineering

The following diagram illustrates the vector summation that results in negative anisotropy.

DipoleLogic Molecule LC Core Structure (Rigid Biphenyl) Substituent Lateral Substituents (2,3-Difluoro) Molecule->Substituent Functionalization Vector_Long Longitudinal Dipole (μ_par) (Weak/Null) Molecule->Vector_Long Intrinsic Vector_Lat Lateral Dipole (μ_perp) (Strong C-F Vectors) Substituent->Vector_Lat Induces Result Result: Δε = ε_par - ε_perp < 0 Vector_Long->Result Overcome by Vector_Lat->Result Dominates

Figure 1: Mechanistic logic for generating negative dielectric anisotropy via lateral fluorination.

Validated Synthesis Protocol

Target Molecule: 4'-ethoxy-2,3-difluoro-4-pentylbiphenyl Rationale: This structure combines a flexible alkyl tail (pentyl) for nematic range stabilization and an alkoxy head (ethoxy) to enhance


 (birefringence).
Phase A: Synthesis of the Boronic Acid Intermediate

The critical step is the regioselective lithiation of 1,2-difluorobenzene.

Reagents:

  • 1,2-Difluorobenzene (1.0 eq)

  • n-Butyllithium (n-BuLi), 2.5M in hexanes (1.1 eq)

  • Triisopropyl borate (1.2 eq)

  • Dry THF (Solvent)

  • HCl (10% aq)

Protocol:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, N2 inlet, and dropping funnel.

  • Solvation: Charge flask with 1,2-difluorobenzene (0.1 mol) and anhydrous THF (150 mL). Cool to -78°C (Dry ice/acetone bath). Critical: Temperature must remain below -70°C to prevent benzyne formation.

  • Lithiation: Add n-BuLi dropwise over 45 minutes. The solution will turn pale yellow. Stir for 2 hours at -78°C. This generates 2,3-difluorophenyllithium.

  • Trapping: Add triisopropyl borate dropwise. Stir for 1 hour at -78°C, then allow the mixture to warm to room temperature (RT) overnight.

  • Hydrolysis: Quench with 10% HCl (100 mL). Stir vigorously for 1 hour.

  • Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO4, and concentrate. Recrystallize the resulting solid from hexane/ethanol to yield 2,3-difluorophenylboronic acid .

Phase B: Suzuki-Miyaura Coupling

Coupling the fluorinated head to the alkylated tail.

Reagents:

  • 2,3-difluorophenylboronic acid (from Phase A) (1.1 eq)

  • 1-bromo-4-pentylbenzene (1.0 eq)

  • Pd(PPh3)4 (Catalyst, 3 mol%)

  • Na2CO3 (2.0 eq, 2M aqueous solution)

  • Toluene/Ethanol (2:1 ratio)

Protocol:

  • Degassing: In a Schlenk flask, combine the bromide, boronic acid, toluene, and ethanol. Degas via three freeze-pump-thaw cycles. Oxygen removal is vital to prevent homocoupling.

  • Catalysis: Add Pd(PPh3)4 and the degassed Na2CO3 solution under N2 flow.

  • Reflux: Heat to vigorous reflux (90-100°C) for 12 hours. Monitor via TLC (Hexane:DCM 9:1).

  • Workup: Cool to RT. Separate layers. Wash aqueous layer with toluene. Combine organics, wash with brine, dry (MgSO4), and concentrate.

  • Intermediate Purification: Pass the crude oil through a short silica plug (eluent: hexane) to remove palladium residues.

Phase C: Etherification (Tail Attachment)

Note: If the starting bromide already contained the ethoxy group, this step is skipped. If starting from a phenol precursor, proceed as follows:

  • React the coupled phenol intermediate with ethyl iodide and K2CO3 in acetone (Reflux, 6h).

Diagram 2: Synthetic Workflow

SynthesisPath Start 1,2-Difluorobenzene Lithium n-BuLi / -78°C Start->Lithium Intermediate 2,3-Difluorophenyl Boronic Acid Lithium->Intermediate Borate B(OiPr)3 / H3O+ Borate->Intermediate Suzuki Suzuki Coupling Pd(PPh3)4, Na2CO3 Intermediate->Suzuki CouplingPartner 1-Bromo-4-pentylbenzene CouplingPartner->Suzuki Crude Crude Liquid Crystal Suzuki->Crude Purified Final Negative LC (High VHR) Crude->Purified

Figure 2: Step-by-step synthetic pathway for 2,3-difluorophenyl LC core.

Ultra-High Purity Workup (The "Electronic Grade" Standard)

For display applications, ionic impurities must be < 1 ppm to prevent image sticking and flickering. Standard silica chromatography is insufficient .

  • Column Chromatography: Silica gel (230-400 mesh). Eluent: Hexane/DCM gradient.

  • Recrystallization: Dissolve in minimal hot ethanol. Cool slowly to -20°C. Repeat 3x.

  • Ion-Exchange/Adsorption (Critical Step):

    • Dissolve the LC in non-polar solvent (Hexane).

    • Add Alumina (neutral, activated) and Porous Imide Particles (e.g., specialized LC purification beads).

    • Stir for 4 hours. Filter through a 0.2

      
      m PTFE membrane.
      
    • Remove solvent under high vacuum.

  • Thermal Annealing: Heat the sample to Isotropic phase (Clear point + 10°C) and cool slowly under vacuum to remove trapped volatiles.

Characterization & Data Analysis

Methodology:

  • NMR: 1H and 19F (essential to confirm 2,3-substitution pattern).

  • DSC: TA Instruments Q2000. Scan rate 5°C/min.

  • Dielectric Spectroscopy: Parallel plate capacitor cell (5

    
    m gap) with homeotropic alignment (for 
    
    
    
    ) and homogeneous alignment (for
    
    
    ).
Table 1: Structure-Property Relationships (Representative Data)
Compound StructurePhase Sequence (°C)

(1 kHz, 25°C)

(589 nm)
Target (Pentyl/Ethoxy) Cr 35 N 82 Iso-4.2 0.11
Analog (Propyl/Ethoxy)Cr 42 N 75 Iso-4.10.10
Analog (Pentyl/Cyano)*Cr 25 N 45 Iso+11.50.18

Note: The Cyano analog is shown for comparison to demonstrate the massive shift from positive to negative anisotropy caused by the fluorination strategy.

Troubleshooting & Causality

IssueProbable CauseCorrective Action
Low Yield in Phase A Temperature > -70°CBenzyne formation occurred. Keep reaction strictly at -78°C.
Low VHR (Resistivity) Ionic ImpuritiesPerform the Alumina/Imide adsorption step (Section 4).
Low

Incomplete FluorinationCheck 19F NMR. Ensure starting material was 1,2-difluoro, not 1,3 or 1,4.
Opaque Nematic Phase Alignment IssuesEnsure test cells have proper Polyimide (PI) alignment layers (Vertical for negative LCs).

References

  • Hird, M. (2007). Fluorinated liquid crystals: properties and applications.[1][2] Chemical Society Reviews. [Link]

  • Merck Patent GmbH. (1996). Liquid crystalline medium and liquid crystal display.[3][4][5][6] US Patent 5540857.

  • Chen, R., et al. (2017).[7] Synthesis and properties of allyloxy-based tolane liquid crystals with high negative dielectric anisotropy. Liquid Crystals.[3][1][2][4][5][7][8][9][10][11][12][13] [Link]

  • Gauza, S., et al. (2013). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications.[3] Crystals.[3][1][2][5][7][10][12][13][14] [Link]

Sources

Advanced Protocols: Polymerization & Photo-Alignment of Fluorinated Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Fluorinated cinnamic acid derivatives occupy a critical niche in advanced materials science, bridging the gap between self-assembling fluoropolymers and photo-responsive liquid crystal (LC) alignment layers .

While standard cinnamic acid derivatives are well-known for their ability to undergo [2+2] photocycloaddition, the introduction of fluorine atoms (typically on the phenyl ring or the alkyl spacer) drastically alters the physicochemical landscape.

  • The Fluorine Effect: Fluorination lowers surface free energy (< 20 mN/m), enhances thermal stability, and increases the order parameter of aligned liquid crystals due to the "fluorine-fluorine" distinct interaction.

  • The Challenge: The electron-withdrawing nature of fluorine and the steric bulk of perfluoro-groups make standard free-radical polymerization difficult to control. Furthermore, solubility in standard organic solvents becomes a limiting factor.

This guide details a two-phase workflow :

  • Controlled Synthesis: Using Reversible Addition-Fragmentation chain Transfer (RAFT) to create a defined methacrylate backbone carrying the fluorinated cinnamate pendant.

  • Photo-Processing: Generating anisotropic alignment layers via Linearly Polarized UV (LPUV) irradiation.

Mechanistic Foundations

Understanding the photochemistry is prerequisite to successful processing. The "polymerization" in the final application is actually a solid-state crosslinking event.

The [2+2] Cycloaddition Pathway

Upon irradiation with UV light (typically 280–320 nm, though fluorination can shift this), the cinnamoyl groups undergo two competing processes:

  • E/Z Isomerization: A reversible, fast process.

  • [2+2] Cycloaddition: An irreversible dimerization forming a cyclobutane ring. This locks the anisotropy and creates the robust alignment surface.

Diagram 1: Photochemical Pathway of Fluorinated Cinnamates

G Start Trans-Cinnamate (Monomer Pendant) Excited Excited State (UV Absorption) Start->Excited hν (LPUV) Isomer Cis-Isomer (Reversible) Excited->Isomer Isomerization Dimer Cyclobutane Dimer (Crosslinked Network) Excited->Dimer [2+2] Cycloaddition (Anisotropy Locking) Isomer->Start Thermal/hν Alignment Result: LC Director Alignment Perpendicular to Polarization Dimer->Alignment

Caption: The dominant mechanism for photo-alignment. The irreversible formation of the cyclobutane dimer locks the polymer chains in an anisotropic orientation.

Protocol A: Monomer Synthesis & RAFT Polymerization

Direct homopolymerization of cinnamic acid derivatives via free radical routes is often low-yield due to resonance stabilization. The industry standard is to synthesize a methacrylate monomer containing the fluorinated cinnamate group, then polymerize the methacrylate handle.

Synthesis of Fluorinated Cinnamoyloxy-Ethyl Methacrylate (F-CEMA)

Target: To attach a fluorinated cinnamic acid (e.g., 4-fluorocinnamic acid) to a reactive methacrylate group.

Reagents:

  • 4-Fluorocinnamic acid (10 mmol)

  • 2-Hydroxyethyl methacrylate (HEMA) (10 mmol)

  • DCC (Dicyclohexylcarbodiimide) (11 mmol)

  • DMAP (Catalyst)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step:

  • Dissolution: Dissolve 4-fluorocinnamic acid and HEMA in dry DCM under nitrogen flow.

  • Activation: Cool to 0°C. Add DCC and DMAP slowly to prevent thermal runaway.

  • Reaction: Stir at 0°C for 2 hours, then warm to Room Temp (RT) for 24 hours. The mixture will become cloudy as DCU (urea byproduct) precipitates.

  • Purification (Critical): Filter off the DCU. Wash the filtrate with 0.5N HCl, then saturated NaHCO₃, then brine.

  • Isolation: Dry over MgSO₄, evaporate solvent. Recrystallize from ethanol/hexane.

    • QC Check: 1H-NMR should show disappearance of the OH peak from HEMA and retention of the vinyl double bonds (cinnamate and methacrylate).

RAFT Polymerization of F-CEMA

We use RAFT to ensure a narrow Polydispersity Index (PDI < 1.2), which is crucial for forming uniform thin films during spin coating.

Reagents:

  • Monomer: F-CEMA (Synthesized above).

  • CTA (Chain Transfer Agent): 2-Cyano-2-propyl benzodithioate (Suitable for methacrylates).

  • Initiator: AIBN (Recrystallized).[1][2]

  • Solvent: Trifluorotoluene (TFT) or Anisole. Note: Standard toluene may fail if the fluorine content is high; TFT is the "magic solvent" for fluoropolymers.

Protocol:

  • Stoichiometry: Target a Degree of Polymerization (DP) of 200.

    • Ratio: [Monomer]:[CTA]:[Initiator] = 200 : 1 : 0.2

  • Degassing: Dissolve components in TFT. Seal in a Schlenk tube. Perform 4 freeze-pump-thaw cycles . Oxygen is the enemy of RAFT; trace O₂ will terminate the living chains.

  • Polymerization: Immerse tube in an oil bath at 70°C for 12–18 hours .

  • Quenching: Plunge tube into liquid nitrogen to stop the reaction.

  • Precipitation: Dropwise addition of the polymer solution into excess cold methanol. The fluorinated polymer will precipitate as a white solid.

  • Drying: Vacuum dry at 40°C for 24 hours.

Diagram 2: RAFT Polymerization Workflow

RAFT Mix Reaction Mix (F-CEMA + CTA + AIBN + TFT) Degas Degas (Freeze-Pump-Thaw) CRITICAL STEP Mix->Degas Heat Polymerization 70°C, 12-18h Degas->Heat O2 Removal Precip Precipitation in Cold Methanol Heat->Precip Quench Final Poly(F-CEMA) Target Mw: ~50kDa, PDI < 1.2 Precip->Final Filtration & Drying

Caption: Workflow for the controlled radical polymerization of fluorinated cinnamate monomers.

Protocol B: Thin Film Processing & Photo-Alignment

This section describes how to use the synthesized polymer to create an alignment layer for Liquid Crystals (LC).[3]

Solution Preparation
  • Solvent: Cyclopentanone or Chlorobenzene. (Avoid highly polar solvents that might absorb moisture).

  • Concentration: 1.0 – 2.0 wt%.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter. Nylon filters may dissolve or swell.

Spin Coating
  • Substrate: Clean glass or ITO-coated glass (Ultrasonic in Acetone -> Isopropanol -> UV-Ozone treat for 10 min).

  • Dispense: Static dispense to cover the substrate.

  • Spin:

    • Step 1: 500 rpm for 5s (Spread).

    • Step 2: 2000–3000 rpm for 30s (Thickness control). Target thickness: ~80–100 nm.

  • Soft Bake: 100°C for 2 mins (Hotplate). This removes solvent and prevents "orange peel" defects.

Linearly Polarized UV (LPUV) Exposure

This is the step where the fluorinated cinnamates crosslink anisotropically.

  • Source: Hg-Xe lamp with a Glan-Taylor prism or wire-grid polarizer.

  • Wavelength: Filter to select 313 nm or 365 nm (depending on the specific fluorinated derivative's absorption max).

  • Dose: 0.5 J/cm² to 5.0 J/cm².

    • Note: Fluorinated derivatives often require higher doses than non-fluorinated ones due to steric hindrance affecting the [2+2] kinetics.

  • Incidence: Normal incidence (90°).

Annealing (Optional but Recommended)
  • Heat the film to

    
     for 10 minutes after exposure. This enhances the order parameter by allowing unreacted chains to reorient along the crosslinked template.
    

Data Presentation & Characterization

When validating your polymer, organize your data as follows:

ParameterMethodTypical Target ValueNote
Molecular Weight (

)
GPC (THF eluent)20,000 – 60,000 g/mol Low Mw yields poor films; High Mw causes gelation.
Polydispersity (PDI) GPC< 1.3Critical for uniform birefringence.
Surface Energy Contact Angle (Water/Diiodomethane)18 – 25 mN/mFluorine lowers this significantly vs. pure cinnamate (~40 mN/m).
Dichroic Ratio (DR) Polarized UV-Vis> 0.4Measures alignment efficiency.

LC Pretilt Angle Crystal Rotation Method0.5° – 3.0°Controlled by exposure energy and fluorine content.

Troubleshooting & Optimization

  • Solubility Issues:

    • Symptom:[4][5][6] Polymer precipitates during cooling or spin coating is streaky.

    • Fix: The fluorinated side chains can crystallize. Switch solvent to Trifluorotoluene (TFT) or a mixture of Chlorobenzene:Hexafluoroisopropanol (9:1) .

  • Low Alignment Quality (Mura):

    • Symptom:[4][5][6] LC cell shows patchy alignment.

    • Fix: Oxygen inhibition during the [2+2] reaction is rare (unlike radical polymerization), but humidity is a killer. Ensure the LPUV exposure happens in a humidity-controlled environment (< 40% RH).

  • Yellowing:

    • Symptom:[4][5][6] Film turns yellow after baking.

    • Fix: Over-baking causing thermal oxidation. Reduce soft-bake temperature or perform in a vacuum oven.

References

  • Kawatsuki, N., et al. (2020).[7] Photoactive Fluorinated Poly(azomethine)s with Azo Groups in the Main Chain for Optical Storage Applications and Controlling Liquid Crystal Orientation.[7] ACS Applied Polymer Materials.[7] Link

  • Chigrinov, V. G., et al. (2008). Photoalignment of Liquid Crystalline Materials: Physics and Applications. Wiley-SID Series in Display Technology. (Authoritative Text on Photoalignment Mechanisms).
  • Yaroshchuk, O., & Reznikov, Y. (2012). Photoalignment of liquid crystals: basics and current trends. Journal of Materials Chemistry. Link

  • Chiefari, J., et al. (1998). Living Free-Radical Polymerization by Reversible Addition−Fragmentation Chain Transfer: The RAFT Process.[8] Macromolecules.[1][2][3][6][9][10][11][12] (Foundational RAFT protocol). Link

  • Sigma-Aldrich. RAFT Polymerization Procedures and Monomer Selection Guide.Link

Sources

Troubleshooting & Optimization

removing unreacted aldehyde from cinnamic acid product

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting and FAQs: Removing Unreacted Aldehyde

Welcome to the technical support center for cinnamic acid purification. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of removing unreacted aldehydes, such as benzaldehyde, from the final cinnamic acid product. The following question-and-answer format provides in-depth, field-proven insights and step-by-step protocols to ensure the successful purification of your compound.

Frequently Asked Questions (FAQs)
Q1: After my Perkin/Knoevenagel reaction, I suspect there is residual benzaldehyde in my cinnamic acid product. What is the most effective way to remove it?

A1: The presence of unreacted benzaldehyde is a common issue in syntheses like the Perkin and Knoevenagel reactions.[1][2][3] The optimal removal method depends on the scale of your reaction and the resources available. The three primary methods for removing unreacted benzaldehyde are steam distillation, a sodium bisulfite wash, and recrystallization. For larger scale reactions, steam distillation is often employed.[1][4] A sodium bisulfite wash is a highly selective and efficient chemical method for removing aldehydes.[5][6][7] Recrystallization is a classic and effective purification technique for solid organic compounds.[8]

Troubleshooting Guides & Protocols
Issue 1: Choosing the Right Purification Strategy

The first step in troubleshooting is selecting the most appropriate purification method. The choice between a chemical wash, a physical separation technique like distillation, or purification by recrystallization depends on several factors.

Decision-Making Flowchart for Purification Method Selection

Purification Decision Tree Choosing a Purification Method for Cinnamic Acid start Crude Cinnamic Acid (contains unreacted aldehyde) is_large_scale Is the reaction scale > 10g? start->is_large_scale steam_distillation Perform Steam Distillation is_large_scale->steam_distillation Yes is_aldehyde_major Is aldehyde a major impurity? is_large_scale->is_aldehyde_major No recrystallization Perform Recrystallization steam_distillation->recrystallization Follow with recrystallization for higher purity bisulfite_wash Perform Sodium Bisulfite Wash is_aldehyde_major->bisulfite_wash Yes is_aldehyde_major->recrystallization No bisulfite_wash->recrystallization Follow with recrystallization end Pure Cinnamic Acid recrystallization->end

Caption: Decision-making flowchart for selecting a purification method.

Issue 2: Persistent Benzaldehyde Contamination After Initial Purification

If you've attempted a primary purification step and still detect benzaldehyde, a more rigorous or combined approach is necessary. A sodium bisulfite wash is an excellent secondary purification step or a primary method for smaller-scale reactions.

Underlying Principle: The Chemistry of a Bisulfite Wash

A sodium bisulfite wash is highly effective due to the nucleophilic addition of the bisulfite ion to the carbonyl carbon of the aldehyde.[7] This reaction forms a stable, water-soluble bisulfite adduct, which can be easily separated from the organic phase containing the desired cinnamic acid.[6][7]

Chemical Reaction: Aldehyde-Bisulfite Adduct Formation

Bisulfite Reaction Reversible Reaction of Benzaldehyde with Sodium Bisulfite cluster_reactants Reactants cluster_product Product benzaldehyde Benzaldehyde (in organic phase) adduct Water-Soluble Bisulfite Adduct (in aqueous phase) benzaldehyde->adduct Forms bisulfite Sodium Bisulfite (in aqueous phase) adduct->benzaldehyde Reversible with acid/base

Caption: Formation of a water-soluble adduct from benzaldehyde.

Protocol 2: Sodium Bisulfite Wash for Aldehyde Removal

This protocol is designed for the selective removal of unreacted benzaldehyde from a crude cinnamic acid product.

Materials:

  • Crude cinnamic acid dissolved in a suitable organic solvent (e.g., ethyl acetate, diethyl ether)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

Procedure:

  • Dissolution: Dissolve the crude cinnamic acid product in a suitable water-immiscible organic solvent. Transfer the solution to a separatory funnel.

  • First Wash: Add an equal volume of saturated aqueous sodium bisulfite solution to the separatory funnel. Shake the funnel vigorously for 2-3 minutes to ensure thorough mixing and reaction.[9] Allow the layers to separate.

  • Separation: Drain the lower aqueous layer, which now contains the benzaldehyde-bisulfite adduct.

  • Repeat Washes: Repeat the wash with fresh sodium bisulfite solution one or two more times to ensure complete removal of the aldehyde.

  • Water Wash: Wash the organic layer with deionized water to remove any residual bisulfite solution.

  • Brine Wash: Perform a final wash with brine to remove the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Transfer the organic layer to a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified cinnamic acid.

Issue 3: Low Yield or Oiling Out During Recrystallization

Recrystallization is a powerful technique for achieving high purity, but it can be challenging.[8] Low recovery or the product "oiling out" are common issues.

Underlying Principle: Solubility Differentials

Successful recrystallization relies on the principle that the desired compound and its impurities have different solubilities in a given solvent or solvent system.[8] For cinnamic acid, a mixed-solvent system, typically ethanol and water, is often effective.[1][10][11] Cinnamic acid is soluble in hot ethanol and less soluble in water.

Table 1: Solubility of Cinnamic Acid and Benzaldehyde

CompoundSolventSolubility at 25°CSolubility at 78°C (Ethanol) / 100°C (Water)
Cinnamic Acid Water0.5 g/L~10 g/L
EthanolSolubleVery Soluble
Benzaldehyde WaterSlightly soluble (0.3 g/100 mL)Miscible
EthanolMiscibleMiscible

Protocol 3: Mixed-Solvent Recrystallization of Cinnamic Acid

This protocol details the purification of cinnamic acid using an ethanol/water mixed-solvent system.[8][12][13]

Materials:

  • Crude cinnamic acid

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: Place the crude cinnamic acid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.[8]

  • Inducing Precipitation: While the solution is still hot, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy. This is the "cloud point."[8]

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it just becomes clear again.[8] This ensures the solution is saturated, which is optimal for crystal formation.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of an ice-cold ethanol/water mixture.[8]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven. The melting point of pure trans-cinnamic acid is approximately 133°C.[11][14]

Troubleshooting Recrystallization:

  • Oiling Out: If the product separates as an oil, reheat the solution to dissolve the oil and add more of the "good" solvent (ethanol) before allowing it to cool again.[8]

  • Low Recovery: This can result from using too much solvent. Use the minimum amount of hot solvent necessary for dissolution. Ensure the washing solvent is ice-cold to minimize redissolving the product.[8]

Issue 4: Benzoic Acid as a Contaminant

Benzaldehyde can readily oxidize to benzoic acid, which can also be an impurity in the final product.[5]

Protocol 4: Basic Aqueous Wash to Remove Benzoic Acid

A wash with a basic solution will deprotonate the carboxylic acid, forming a water-soluble salt that can be extracted into the aqueous layer.[5]

Materials:

  • Crude product dissolved in an organic solvent

  • 5-10% aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution

  • Separatory funnel

Procedure:

  • Dissolution: Ensure the crude product is fully dissolved in a water-immiscible organic solvent in a separatory funnel.

  • Basic Wash: Add an equal volume of the 5-10% basic solution. Shake the funnel, venting frequently to release any CO₂ gas that may form.

  • Separation: Allow the layers to separate and drain the lower aqueous layer containing the sodium benzoate.

  • Repeat: Repeat the wash if necessary.

  • Follow-up: This wash should be followed by a water wash to remove any residual base from the organic layer.

References
  • Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
  • Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • Brainly. (2023, August 7). Purification of Cinnamic Acid by Recrystallization from Mixed Solvents Objective. Retrieved from [Link]

  • SciSpace. (2020). synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. Retrieved from [Link]

  • ncchem. (2023, February 24). CINNAMIC ACID, PERKIN REACTION.#ncchem [Video]. YouTube. [Link]

  • PrepChem. (n.d.). Preparation of benzaldehyde. Retrieved from [Link]

  • ChemIQSoc. (n.d.). Preparation of cinnamic acid (Perkin condensation). Retrieved from [Link]

  • Brindle, C. S., & Mahoney, J. M. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of visualized experiments : JoVE, (134), 57361.
  • Seebach, D., et al. (1990). Addition of enolates of 2,2-dimethyl-1,3-dioxan-5-one to aldehydes and ketones: a new access to aldols. Organic Syntheses, 69, 1.
  • Peyrot, C., et al. (2020). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. Molecules, 25(22), 5431.
  • ISCA. (n.d.). Purification of Cinnamaldehyde from Cinnamon Species by Column Chromatography. Retrieved from [Link]

  • Nagalakshmi, K., et al. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry, 29(5), 1013-1016.
  • Harper College. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]

  • Organic Chemistry Lab. (2020, October 9). Recrystallization of Cinnamic acid and Tryptamine Part I [Video]. YouTube. [Link]

  • LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]

  • Bioscience, Biotechnology, and Biochemistry. (2020). Investigation of trans-to-cis isomerization of cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP0015616B1 - Method for the purification of benzaldehyde.
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  • PrepChem. (n.d.). Preparation of cinnamic acid. Retrieved from [Link]

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  • A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. (2011). Molecules, 16(8), 6638-6649.
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Technical Support Center: Optimizing Knoevenagel Condensation for Electron-Rich Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to mastering the Knoevenagel condensation, with a specialized focus on challenging electron-rich aromatic aldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter hurdles such as low yields, slow reaction rates, and persistent side reactions when working with activated aromatic systems. Here, we move beyond standard protocols to explore the causality behind experimental choices, offering robust troubleshooting strategies and field-proven insights to enhance your synthetic success.

The Challenge: Deactivated Carbonyls in Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of C-C bond formation, reacting an active methylene compound with an aldehyde or ketone to form an α,β-unsaturated product.[1] While synthetically powerful, the reaction's efficiency is highly dependent on the electrophilicity of the carbonyl carbon.

Electron-rich aldehydes, such as p-anisaldehyde or salicylaldehyde, present a distinct challenge. The presence of electron-donating groups (EDGs) like methoxy (-OCH₃) or hydroxyl (-OH) on the aromatic ring decreases the partial positive charge on the carbonyl carbon. This deactivation makes the aldehyde less susceptible to nucleophilic attack by the enolate of the active methylene compound, often leading to sluggish or incomplete reactions.

Mechanistic Insight: Why Electron-Donating Groups Impede the Reaction

The reaction typically proceeds via one of two major pathways, both of which are hampered by EDGs on the aldehyde.

  • Direct Enolate Attack: A weak amine base (e.g., piperidine) deprotonates the active methylene compound to form a nucleophilic enolate.[2] This enolate then attacks the carbonyl carbon. For electron-rich aldehydes, this nucleophilic attack is kinetically disfavored due to the reduced electrophilicity of the carbonyl.

  • Iminium Ion Pathway: The amine catalyst can first react with the aldehyde to form an iminium ion.[3][4] This iminium ion is a more potent electrophile than the aldehyde itself. The enolate then attacks the iminium ion. While this pathway enhances electrophilicity, the initial formation of the iminium ion can still be slow for deactivated aldehydes.

Below is a diagram illustrating the more favorable iminium-based catalytic cycle, which is often operative when using amine catalysts like piperidine.

Knoevenagel_Mechanism Aldehyde Electron-Rich Aldehyde (R-CHO) Iminium Iminium Ion (Electrophile) Aldehyde->Iminium Catalyst Amine Catalyst (e.g., Piperidine) Catalyst->Iminium + Aldehyde, -H₂O Adduct Addition Intermediate Iminium->Adduct + Enolate ActiveMethylene Active Methylene (Z-CH₂-Z') Enolate Enolate (Nucleophile) ActiveMethylene->Enolate + Catalyst, -H⁺ Enolate->Adduct Product α,β-Unsaturated Product Adduct->Product - Catalyst, -H⁺

Caption: Iminium ion pathway in amine-catalyzed Knoevenagel condensation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the Knoevenagel condensation of electron-rich aldehydes in a practical question-and-answer format.

Question 1: My reaction shows very low conversion or fails to proceed, even after several hours. What's the primary cause?

Answer: This is the most common issue with electron-rich aldehydes. The root cause is almost always the insufficient electrophilicity of the aldehyde, leading to a high activation energy for the initial C-C bond formation.

  • Core Problem: The electron-donating groups on your aldehyde are deactivating the carbonyl group, making it a poor electrophile.

  • Troubleshooting Steps:

    • Optimize the Catalyst: While piperidine is a standard choice, it may not be sufficient.[2] Consider alternatives:

      • Ammonium Salts: Ammonium acetate can be more effective in some cases.[5]

      • Lewis Acids: Catalytic amounts of a Lewis acid can activate the carbonyl oxygen, increasing the aldehyde's electrophilicity.

      • Co-catalysts: The Doebner modification uses pyridine as a solvent and catalyst, often with a co-catalyst, which can be effective, especially if the active methylene compound is a carboxylic acid like malonic acid.[6][7]

      • Ionic Liquids: Hydroxyl-functionalized ionic liquids can act as promoters, activating the carbonyl group through hydrogen bonding and accelerating the reaction.[8]

    • Increase Reaction Temperature: Gentle heating (e.g., 40–80°C) can provide the necessary energy to overcome the activation barrier.[5] However, monitor the reaction closely, as excessive heat can promote side reactions.

    • Ensure Water Removal: The Knoevenagel condensation produces water as a byproduct.[5][9] This water can shift the equilibrium back towards the starting materials. Implement a method to remove water as it forms:

      • Azeotropic Distillation: Use a Dean-Stark apparatus with a suitable solvent like toluene.[9]

      • Molecular Sieves: Add activated 4 Å molecular sieves to the reaction mixture.[10]

Question 2: The reaction is proceeding, but it's extremely slow. How can I increase the rate?

Answer: A slow reaction rate points to a kinetic bottleneck. Assuming you have an appropriate catalyst, the environment of the reaction—solvent and concentration—is the next critical area to optimize.

  • Core Problem: The transition state is not being sufficiently stabilized, or the frequency of effective molecular collisions is too low.

  • Troubleshooting Steps:

    • Solvent Selection: The choice of solvent is critical.[5]

      • Polar Aprotic Solvents: Solvents like DMSO or DMF can accelerate the reaction by stabilizing charged intermediates in the mechanism.[5]

      • Solvent-Free Conditions: In some cases, running the reaction neat or by grinding the reactants can dramatically increase the rate and yield by maximizing reactant concentration.[11][12] This is also a "green" chemistry approach.

    • Concentration: Ensure the reaction is not too dilute. Higher concentrations can increase the reaction rate. One study involving p-anisaldehyde showed a significant yield increase from 58% to 97% simply by lowering the concentration, which increased the catalyst-to-reactant ratio, highlighting the importance of optimizing this parameter.[13]

Question 3: I'm getting my desired product, but it's contaminated with significant side products. How can I improve selectivity?

Answer: Side product formation usually arises from the product itself being reactive under the reaction conditions or from self-condensation of the starting materials.

  • Core Problem: The primary side reactions are typically a Michael addition of the active methylene compound to the α,β-unsaturated product or self-condensation of the aldehyde.[5]

  • Troubleshooting Steps:

    • Minimize Michael Addition:

      • Control Stoichiometry: Use a stoichiometry close to 1:1. A large excess of the active methylene compound can drive the Michael addition.[5]

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting aldehyde. Work up the reaction as soon as the aldehyde is consumed to prevent the product from reacting further.[14]

      • Lower Temperature: Higher temperatures can favor the Michael addition. Run the reaction at the lowest temperature that allows for a reasonable rate.[14]

    • Prevent Aldehyde Self-Condensation:

      • Use a Weak Base: This side reaction is more prevalent with strong bases. Stick to weakly basic amine catalysts like piperidine, pyridine, or ammonium salts.[5][7]

The following workflow diagram summarizes the troubleshooting process for optimizing these reactions.

Troubleshooting_Workflow Start Start: Reaction with Electron-Rich Aldehyde Problem Identify Primary Issue Start->Problem NoYield Low / No Yield Problem->NoYield Conversion <10% SlowRate Slow Reaction Rate Problem->SlowRate Incomplete after >12h SideProducts Side Products Problem->SideProducts Impure Product Sol_NoYield1 1. Change Catalyst (e.g., NH₄OAc, Lewis Acid) NoYield->Sol_NoYield1 Sol_SlowRate1 1. Change Solvent (DMSO, DMF, or Solvent-Free) SlowRate->Sol_SlowRate1 Sol_SideProducts1 1. Monitor via TLC & Stop at Completion SideProducts->Sol_SideProducts1 Sol_NoYield2 2. Increase Temperature (40-80°C) Sol_NoYield1->Sol_NoYield2 Sol_NoYield3 3. Remove Water (Dean-Stark, Mol. Sieves) Sol_NoYield2->Sol_NoYield3 Success Successful Reaction Sol_NoYield3->Success Sol_SlowRate2 2. Adjust Concentration Sol_SlowRate1->Sol_SlowRate2 Sol_SlowRate2->Success Sol_SideProducts2 2. Adjust Stoichiometry (Near 1:1) Sol_SideProducts1->Sol_SideProducts2 Sol_SideProducts3 3. Use Weak Base Catalyst Sol_SideProducts2->Sol_SideProducts3 Sol_SideProducts3->Success

Caption: A logical workflow for troubleshooting Knoevenagel condensations.

FAQs for Advanced Applications

Q: Are there any "green" or environmentally benign catalyst systems that are effective for electron-rich aldehydes? A: Yes, significant progress has been made in developing greener protocols. Solvent-free reactions using ammonium bicarbonate as a catalyst have shown high conversions for various benzaldehydes, avoiding the use of traditional pyridine and piperidine. Additionally, using water as a solvent or extracts from agro-waste have been reported as effective and eco-friendly systems.[15]

Q: How does the choice of the active methylene compound affect the reaction with an electron-rich aldehyde? A: The acidity of the active methylene compound is crucial. A more acidic compound will generate a higher concentration of the enolate nucleophile under weakly basic conditions. For example, malononitrile (pKa ≈ 11) is generally more reactive than diethyl malonate (pKa ≈ 13) because it is more easily deprotonated. If you are struggling with a less acidic methylene compound, switching to a more acidic one can improve reaction outcomes.

Q: What is a reliable method for product purification? A: The purification strategy depends on the physical properties of your product.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) is often the most effective method for achieving high purity.

  • Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography using a hexane/ethyl acetate solvent system is a standard and reliable method.[10]

  • Simple Washing: In some solvent-free reactions, the product may precipitate directly from the reaction mixture and can be purified by simply washing with water or cold ethanol to remove unreacted starting materials and the catalyst.[12][14]

Reference Experimental Protocol: Condensation of p-Anisaldehyde with Malononitrile

This protocol describes a general method for the Knoevenagel condensation of an electron-rich aldehyde with an active methylene compound, catalyzed by ammonium acetate under solvent-free conditions.[11][16]

Materials:

  • p-Anisaldehyde (1.36 g, 10 mmol)

  • Malononitrile (0.66 g, 10 mmol)

  • Ammonium acetate (0.077 g, 1 mmol, 10 mol%)

  • Round-bottom flask (50 mL) or mortar and pestle

  • Magnetic stir bar (if using a flask)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add p-anisaldehyde (10 mmol), malononitrile (10 mmol), and ammonium acetate (10 mol%). Alternatively, for a grinding method, combine the reagents in a mortar.[12]

  • Reaction Execution:

    • Stirring Method: Place the flask in an oil bath preheated to 60°C and stir the molten mixture vigorously.

    • Grinding Method: Grind the mixture with a pestle at room temperature. The reaction is often accompanied by a change in color or consistency.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent), checking for the disappearance of the p-anisaldehyde spot. The reaction is typically complete within 30-90 minutes.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature. A solid product should form.

    • Add 20 mL of cold water to the flask and stir for 10 minutes to dissolve the ammonium acetate.

    • Collect the solid product by vacuum filtration and wash the filter cake with an additional 20 mL of cold water.

    • Recrystallize the crude solid from hot ethanol to yield the pure 2-(4-methoxybenzylidene)malononitrile as a white or pale-yellow solid.

Data Summary: Catalyst & Solvent Influence

The following table provides a qualitative summary of common conditions and their suitability for reactions involving electron-rich aldehydes.

Catalyst SystemSolventTemperatureSuitability for Electron-Rich AldehydesReference
PiperidineEthanol / Toluene25 - 80°CModerate; often requires heating and water removal.[2][5]
Ammonium AcetateSolvent-Free25 - 80°CGood; often provides higher yields than piperidine.[5][11]
DABCO / [HyEtPy]ClWater25°CExcellent; ionic liquid promotes carbonyl activation.[8]
Gallium ChlorideSolvent-Free25°CGood; Lewis acid catalysis under grinding conditions.[12]
Proline-basedAcetonitrile25 - 60°CGood; organocatalytic approach.[17]

References

  • Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Retrieved from Master Organic Chemistry. [Link]

  • Pardeshi, S., & Degani, M. (2017). Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(21), 5485-5493. [Link]

  • ResearchGate. (2017). Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions | Request PDF. Retrieved from ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from Organic Chemistry Portal. [Link]

  • Wang, Y., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 8(54), 30973-30978. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from Wikipedia. [Link]

  • YouTube. (2021, October 27). Knoevenagel Condensation Mechanism | Organic Chemistry. Retrieved from YouTube. [Link]

  • Dzakpasu, M., et al. (2020). Amine-Functionalized Nanoporous Silica Monoliths for Heterogeneous Catalysis of the Knoevenagel Condensation in Flow. ACS Omega, 5(51), 33139-33148. [Link]

  • MDPI. (2023). A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. Catalysts, 13(7), 1069. [Link]

  • Semantic Scholar. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from Semantic Scholar. [Link]

  • YouTube. (2025, February 1). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Retrieved from YouTube. [Link]

  • ResearchGate. (n.d.). Effect of the solvent on Knoevenagel condensation. Retrieved from ResearchGate. [Link]

  • ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Records of Natural Products, 15(1), 81-90. [Link]

  • SciELO. (2012). Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. Journal of the Brazilian Chemical Society, 23(4), 730-736. [Link]

  • ResearchGate. (n.d.). The condensation mechanism of Knoevenagel malonic acid and anisaldehyde. Retrieved from ResearchGate. [Link]

  • Kokotos, C. G., et al. (n.d.). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Supporting Information. [Link]

  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from Banaras Hindu University. [Link]

  • De Buck, T., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure and Applied Chemistry, 89(10), 1509-1517. [Link]

  • ResearchGate. (2011). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2002). The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. Retrieved from ResearchGate. [Link]

  • Royal Society of Chemistry. (2014). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). RSC Advances, 4(104), 59948-59954. [Link]

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Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 4-Ethoxy-2,3-difluorocinnamic Acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. 4-Ethoxy-2,3-difluorocinnamic acid, a molecule of interest in medicinal chemistry, presents a unique set of spectroscopic challenges and insights. This guide provides an in-depth analysis of its 1H Nuclear Magnetic Resonance (NMR) spectrum, offering a comparative perspective with related cinnamic acid derivatives to facilitate a deeper understanding of its structural nuances.

The Power of 1H NMR in Structural Elucidation

1H NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of hydrogen nuclei (protons), it provides information about the chemical environment, connectivity, and stereochemistry of a compound. In the context of 4-Ethoxy-2,3-difluorocinnamic acid, 1H NMR allows us to confirm the presence of key functional groups, understand the substitution pattern of the aromatic ring, and deduce the stereochemistry of the acrylic acid moiety.

Deconstructing the 1H NMR Spectrum of 4-Ethoxy-2,3-difluorocinnamic Acid

While a publicly available, experimentally verified 1H NMR spectrum for 4-Ethoxy-2,3-difluorocinnamic acid is not readily found in the searched literature, we can predict and analyze its expected spectrum based on the well-documented spectra of analogous compounds. The key to this analysis lies in understanding the influence of the ethoxy and difluoro substituents on the proton chemical shifts and coupling constants.

The structure of 4-Ethoxy-2,3-difluorocinnamic acid, with its distinct proton environments, is depicted below.

Caption: Molecular structure of 4-Ethoxy-2,3-difluorocinnamic acid with key protons labeled.

Expected Proton Signals:
  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically around 11-12 ppm.[1] This proton is acidic and often exchanges with trace amounts of water in the solvent, leading to a broad signal.

  • Vinylic Protons (-CH=CH-): Two doublets are anticipated for the α and β protons of the acrylic acid moiety. In trans-cinnamic acid derivatives, the coupling constant (J) between these protons is typically large, around 16 Hz.[2][3] The β-proton, being closer to the aromatic ring, will likely appear further downfield than the α-proton.

  • Aromatic Protons: The two protons on the aromatic ring (H-5 and H-6) will exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms. We can expect two signals in the aromatic region, likely between 7.0 and 8.0 ppm. The electron-donating ethoxy group at position 4 will shield these protons, while the electron-withdrawing fluorine atoms and the cinnamic acid group will deshield them.

  • Ethoxy Group Protons (-OCH2CH3): The ethoxy group will give rise to two signals: a quartet for the methylene protons (-OCH2-) and a triplet for the methyl protons (-CH3). The quartet arises from coupling to the three methyl protons, and the triplet from coupling to the two methylene protons. The methylene protons are expected around 4.0 ppm, while the methyl protons will be further upfield, around 1.4 ppm.

A Comparative Analysis with Structurally Related Cinnamic Acids

To better understand the spectrum of our target molecule, a comparison with known cinnamic acid derivatives is invaluable. The following table summarizes the reported 1H NMR data for several related compounds, providing a basis for our predictions.

CompoundAromatic Protons (ppm)Vinylic Protons (α & β, ppm)Other Protons (ppm)Solvent
Cinnamic Acid 7.2-7.8 (m, 5H)[1]6.5 (d), 7.6 (d)[1]~11-12 (br s, 1H, COOH)[1]-
4-Methoxycinnamic Acid 6.96 (d, 2H), 7.62 (d, 2H)[4]6.68 (d), 7.55 (d)[4]3.78 (s, 3H, OCH3)DMSO-d6
4-Hydroxycinnamic Acid 6.78 (d, 2H), 7.51 (d, 2H)[2]6.28 (d), 7.50 (d)[2]-DMSO-d6
4-Fluorocinnamic Acid 7.2 (t, 2H), 7.7 (m, 2H)6.5 (d), 7.6 (d)-DMSO-d6
2,3-Difluorobenzoic Acid 7.2-7.8 (m, 3H)---
Predicted 4-Ethoxy-2,3-difluorocinnamic Acid ~7.0-7.8 (m, 2H)~6.4 (d), ~7.6 (d)~1.4 (t, 3H, CH3), ~4.1 (q, 2H, OCH2), ~12 (br s, 1H, COOH)CDCl3 or DMSO-d6

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. "m" denotes a multiplet, "d" a doublet, "t" a triplet, "q" a quartet, and "br s" a broad singlet.

The comparison highlights several key trends:

  • Substituent Effects on Aromatic Protons: Electron-donating groups like methoxy and hydroxy at the 4-position cause an upfield shift of the aromatic protons compared to unsubstituted cinnamic acid. Conversely, the electron-withdrawing fluorine atoms in 4-Ethoxy-2,3-difluorocinnamic acid are expected to cause a downfield shift of the remaining aromatic protons.

  • Vinylic Protons: The chemical shifts of the vinylic protons are also influenced by the aromatic substituents, though to a lesser extent. The trans configuration is consistently characterized by a large coupling constant (~16 Hz).[2][3]

  • Fluorine Coupling: A crucial feature in the spectrum of 4-Ethoxy-2,3-difluorocinnamic acid will be the presence of proton-fluorine (H-F) coupling. The aromatic protons will show additional splitting due to coupling with the adjacent fluorine atoms. This through-space coupling can provide valuable information about the conformation of the molecule.[5]

Experimental Protocol for 1H NMR Spectrum Acquisition

To obtain a high-quality 1H NMR spectrum of a compound like 4-Ethoxy-2,3-difluorocinnamic acid, the following experimental protocol is recommended.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve 1. Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6). tms 2. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). dissolve->tms transfer 3. Transfer the solution to a clean, dry 5 mm NMR tube. tms->transfer insert 4. Insert the NMR tube into the spectrometer. transfer->insert lock 5. Lock the spectrometer on the deuterium signal of the solvent. insert->lock shim 6. Shim the magnetic field to optimize homogeneity. lock->shim acquire 7. Acquire the 1H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, number of scans). shim->acquire ft 8. Perform Fourier transformation of the Free Induction Decay (FID). acquire->ft phase 9. Phase correct the spectrum. ft->phase baseline 10. Apply baseline correction. phase->baseline integrate 11. Integrate the signals to determine proton ratios. baseline->integrate

Caption: A standardized workflow for acquiring a high-resolution 1H NMR spectrum.

Causality Behind Experimental Choices:

  • Choice of Solvent: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's peaks.[6][7] CDCl3 is a common choice for many organic compounds, while DMSO-d6 is excellent for dissolving more polar compounds and for observing exchangeable protons like that of the carboxylic acid.[8][9]

  • Internal Standard (TMS): TMS is chemically inert and provides a sharp singlet at 0 ppm, serving as a universal reference point for chemical shifts.[7]

  • Locking and Shimming: The deuterium lock ensures the stability of the magnetic field during the experiment, while shimming optimizes its homogeneity, leading to sharper and more resolved peaks.

  • Acquisition Parameters: The choice of parameters like the number of scans is a trade-off between signal-to-noise ratio and experimental time. For a dilute sample, more scans are necessary.

Conclusion: A Predictive and Comparative Framework

The analysis of the 1H NMR spectrum of 4-Ethoxy-2,3-difluorocinnamic acid, while based on predictive and comparative data, provides a robust framework for its structural confirmation. By understanding the fundamental principles of 1H NMR and the specific influences of its constituent functional groups, researchers can confidently interpret the resulting spectrum. The key takeaways are the expected downfield shift of the aromatic protons due to the fluorine substituents, the characteristic signals of the ethoxy group, and the large coupling constant of the trans-vinylic protons. This guide serves as a testament to the power of combining foundational spectroscopic knowledge with comparative analysis for the confident elucidation of novel molecular structures.

References

  • TIB – Technische Informationsbibliothek. (n.d.). On the way to molecular optical switches: A solid-state NMR study of trans-cinnamic acids. Retrieved from [Link]

  • Grajda, M., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. PMC. Retrieved from [Link]

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  • Danylec, B., & Iskander, M. N. (2002). 1H NMR Measurement of the Trans-Cis Photoisomerization of Cinnamic Acid Derivatives. Journal of Chemical Education. Retrieved from [Link]

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  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
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  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
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  • NIST. (n.d.). 4-Ethoxycinnamic acid. Retrieved from [Link]

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  • Semantic Scholar. (n.d.). Quantum chemical determination of molecular geometries and spectral investigation of 4-ethoxy-2, 3-difluoro benzamide. Retrieved from [Link]

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  • ResearchGate. (n.d.). The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates. Retrieved from [Link]

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Sources

A Comparative Guide to the Thermal Stability of Fluorinated Liquid Crystals via Thermogravimetric Analysis (TGA)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the thermal stability of fluorinated liquid crystals is paramount for their application and performance. This guide provides an in-depth, objective comparison of the thermal stability of fluorinated versus non-fluorinated liquid crystal analogues, supported by experimental data from Thermogravimetric Analysis (TGA). We will delve into the causality behind experimental choices and provide a self-validating protocol for accurate and reproducible results.

The Critical Role of Fluorine in Liquid Crystal Properties

The introduction of fluorine into the structure of liquid crystals is a widely used and effective method to modify their physical properties.[1] The small size of the fluorine substituent allows for its incorporation into various types of liquid crystals without disrupting their fundamental liquid crystalline nature.[1] This strategic substitution can lead to a range of desirable characteristics, including optimized dielectric anisotropy, enhanced resistivity, improved voltage retention, and reduced viscosity.[2] However, the impact of fluorination on thermal stability is a complex interplay of molecular structure and intermolecular forces.

Understanding Thermal Stability with Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][4] By precisely monitoring mass loss, we can determine key parameters such as the onset temperature of decomposition (Tonset) and the peak decomposition temperature, providing a quantitative measure of a material's thermal robustness. A typical TGA curve shows a single-step degradation for many liquid crystal mixtures, indicating that the constituent molecules degrade within a similar temperature range.[5]

Experimental Protocol: A Self-Validating Approach to TGA

To ensure the trustworthiness and reproducibility of our thermal stability analysis, the following detailed TGA protocol is provided. The rationale behind each parameter is explained to highlight the importance of a well-controlled experiment.

Instrumentation and Consumables
  • Thermogravimetric Analyzer: A calibrated instrument capable of precise temperature and mass measurements (e.g., TA Instruments Q5000 or Mettler Toledo TGA/SDTA 851e).[5][6]

  • Crucibles: Alumina or platinum crucibles are recommended for their inertness at high temperatures.[3][6] For liquid samples, a hermetic pan with a pin-hole lid can be utilized to control evaporation.[3][4]

  • Purge Gas: High-purity nitrogen is used to provide an inert atmosphere, preventing oxidative degradation.[5]

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the liquid crystal sample into a clean, tared TGA crucible.[6] For samples with expected significant weight loss, a smaller sample size is preferable.[6]

    • Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.

    • If the sample is sensitive to moisture or oxygen, handle it in a controlled environment (e.g., a glovebox) before loading it into the TGA.[6]

  • Instrument Setup and Calibration:

    • Perform routine weight and temperature calibrations according to the instrument manufacturer's guidelines to ensure data accuracy.

    • Set the nitrogen purge gas flow rate to a constant value, typically between 20 and 50 mL/min, to maintain an inert atmosphere and remove evolved gases.[5][6] Consistent flow is crucial as fluctuations can affect the measurement.[7]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25-30°C.

    • Ramp the temperature at a linear heating rate of 10°C/min up to a final temperature of 600-800°C.[5] A consistent heating rate is important as it can influence the observed decomposition temperatures.[8]

    • Record the mass loss and temperature data throughout the experiment.

  • Data Analysis:

    • Plot the percentage of mass loss as a function of temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs.[5]

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of mass loss (Tpeak).[9] The DTG curve can help resolve overlapping decomposition events.[9]

Visualizing the TGA Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run TGA Experiment cluster_analysis Data Analysis weigh Weigh 5-10 mg of Sample load Load into TGA Crucible weigh->load calibrate Calibrate Instrument load->calibrate purge Set N2 Purge (20-50 mL/min) calibrate->purge equilibrate Equilibrate at 30°C purge->equilibrate ramp Heat to 800°C (10°C/min) equilibrate->ramp record Record Mass & Temperature ramp->record plot Plot TGA Curve (% Mass vs Temp) record->plot determine Determine T_onset & T_peak (DTG) plot->determine

Caption: Experimental workflow for Thermogravimetric Analysis (TGA) of liquid crystals.

Comparative Thermal Stability: Fluorinated vs. Non-Fluorinated Analogues

The influence of fluorine substitution on the thermal stability of liquid crystals is not always straightforward and can depend on the specific molecular structure. While fluorination often enhances other physical properties, its effect on decomposition temperature can vary.

Compound TypeOnset Decomposition Temp (Tonset, °C)Peak Decomposition Temp (Tpeak, °C)Plausible Decomposition Mechanism
Non-Fluorinated LC ~250 - 350~270 - 370Cleavage of weaker aliphatic chains and ester linkages.
Fluorinated LC ~280 - 400~300 - 420Initial decomposition may involve cleavage of non-fluorinated parts of the molecule. The high strength of the C-F bond often leads to higher overall thermal stability.[10]

Note: The temperature ranges provided are illustrative and can vary significantly based on the specific molecular architecture of the liquid crystals.

Generally, fluorinated compounds are more thermally stable than their chlorinated or hydrocarbon counterparts due to the high strength of the carbon-fluorine bond.[10] However, the overall thermal stability is dictated by the weakest bond in the molecule. In many fluorinated liquid crystals, decomposition may initiate at non-fluorinated segments of the molecule.

The Logic of Fluorination's Impact on Thermal Stability

Fluorine_Effect cluster_structure Molecular Structure cluster_properties Molecular Properties cluster_stability Thermal Stability fluorination Fluorine Substitution bond_strength Increased C-F Bond Strength fluorination->bond_strength dipole Altered Molecular Dipole Moment fluorination->dipole packing Modified Molecular Packing fluorination->packing non_fluorinated Non-Fluorinated Analogue thermal_stability Enhanced Thermal Stability (Higher T_onset & T_peak) non_fluorinated->thermal_stability Lower Stability bond_strength->thermal_stability dipole->thermal_stability packing->thermal_stability

Caption: Relationship between fluorine substitution and enhanced thermal stability in liquid crystals.

The increased thermal stability often observed in fluorinated liquid crystals can be attributed to several factors:

  • High C-F Bond Energy: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, requiring significant energy to break.[10]

  • Inductive Effects: The high electronegativity of fluorine can inductively strengthen adjacent bonds, contributing to overall molecular stability.

  • Steric Shielding: Fluorine atoms can sterically hinder the approach of reactive species that might initiate decomposition.

However, it is also important to consider that the introduction of fluorine can alter intermolecular interactions and molecular packing, which can in turn influence the bulk thermal properties.[1] In some cases, the position and number of fluorine substituents can lead to a decrease in the nematic-isotropic transition temperature.[2][11]

Conclusion

Thermogravimetric analysis is an indispensable tool for the quantitative assessment of the thermal stability of fluorinated liquid crystals. A meticulously executed TGA experiment, following a robust and well-documented protocol, provides reliable and comparable data. While fluorination generally imparts enhanced thermal stability due to the inherent strength of the C-F bond, the overall effect is a nuanced consequence of the entire molecular structure. For researchers and professionals in materials science and drug development, a thorough understanding of these structure-property relationships is crucial for the design and application of next-generation liquid crystal materials.

References

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Sources

A Comparative Guide to the Crystal Structure Determination of 4-Ethoxy-2,3-difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the determination of the crystal structure of 4-Ethoxy-2,3-difluorocinnamic acid, a compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a deep dive into the rationale behind experimental choices, ensuring a robust and validated approach to structural elucidation.

The precise three-dimensional arrangement of atoms in a crystal lattice is fundamental to understanding and predicting the physicochemical properties of a molecule, such as solubility, stability, and bioavailability.[1][2] For a molecule like 4-Ethoxy-2,3-difluorocinnamic acid, where subtle changes in conformation and intermolecular interactions can significantly impact its function, an accurate crystal structure is paramount. This guide will compare the gold-standard method of Single-Crystal X-ray Diffraction (SCXRD) with the increasingly powerful technique of Powder X-ray Diffraction (PXRD) and the burgeoning field of computational Crystal Structure Prediction (CSP).

The Subject Molecule: 4-Ethoxy-2,3-difluorocinnamic Acid

The initial step in any crystal structure determination is the synthesis and purification of the target compound. The synthesis of 4-Ethoxy-2,3-difluorocinnamic acid can be approached through several established routes for cinnamic acid derivatives, such as the Knoevenagel-Doebner condensation or the Perkin reaction.[3] A plausible synthetic route, the Verley-Doebner modification of the Knoevenagel condensation, involves the reaction of 4-ethoxy-2,3-difluorobenzaldehyde with malonic acid in the presence of a base like pyridine.[4]

Following synthesis, rigorous purification, typically by recrystallization from a suitable solvent or solvent system, is crucial to obtain high-quality crystals suitable for analysis.[5] The choice of solvent is critical and often determined empirically through screening various solvents and conditions (e.g., slow evaporation, solvent layering, cooling).

Comparative Methodologies for Crystal Structure Determination

Methodology Principle Sample Requirement Information Obtained Key Advantages Limitations
Single-Crystal X-ray Diffraction (SCXRD) Diffraction of X-rays by a single, well-ordered crystal.[6][7]A single crystal of suitable size (typically 0.1-0.5 mm) and quality.[7]Unambiguous 3D molecular structure, bond lengths, bond angles, torsion angles, intermolecular interactions, absolute configuration.[2][8]Provides the most accurate and complete structural information.[8]Growing suitable single crystals can be challenging or impossible for some compounds.[9]
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a microcrystalline powder containing a large number of randomly oriented crystallites.[9][10]A few milligrams of a finely ground, homogeneous powder.Unit cell parameters, phase identification, crystallinity assessment. In some cases, the full crystal structure can be solved.[11][10]Does not require single crystals, making it applicable to a wider range of materials.[11][9] High-throughput screening is possible.Structure solution can be challenging due to peak overlap and loss of 3D information.[10][12] The resulting structure may be less precise than from SCXRD.
Crystal Structure Prediction (CSP) Computational methods to generate and rank plausible crystal structures based on the molecule's energy landscape.[13][14]The 2D chemical structure of the molecule.A ranked list of predicted stable crystal structures (polymorphs) with their corresponding energies and geometries.[1][15]Can predict possible polymorphs before synthesis, guiding experimental efforts.[14][15] Does not require a physical sample.Computationally intensive, and the accuracy of the prediction depends heavily on the force fields or quantum mechanical methods used.[13][15] Experimental validation is essential.

Experimental and Computational Workflows

Single-Crystal X-ray Diffraction (SCXRD) Workflow

The SCXRD workflow is the definitive method for obtaining an unambiguous crystal structure.[2][8] The causality behind this workflow is a direct progression from sample preparation to a refined structural model.

Caption: Workflow for Single-Crystal X-ray Diffraction.

Detailed Protocol for SCXRD:

  • Crystal Growth: Dissolve purified 4-Ethoxy-2,3-difluorocinnamic acid in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) and allow for slow evaporation at room temperature. Alternative methods include vapor diffusion and cooling crystallization.

  • Crystal Selection and Mounting: Identify a single crystal with well-defined faces and no visible defects under a polarized light microscope. Mount the selected crystal on a goniometer head, often using a cryoprotectant if data is to be collected at low temperatures.[7]

  • Data Collection: Place the mounted crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.[2]

  • Structure Solution: The collected diffraction intensities are used to determine the unit cell parameters and space group. The initial positions of the atoms are determined using methods like direct methods or the Patterson function.

  • Structure Refinement: The atomic positions and their displacement parameters are refined using a least-squares algorithm to achieve the best fit between the calculated and observed diffraction data.[16]

  • Validation: The final structure is validated using software tools like checkCIF to ensure its chemical and crystallographic reasonability.

Powder X-ray Diffraction (PXRD) as a Viable Alternative

When single crystals of sufficient quality cannot be obtained, PXRD provides a powerful alternative for structural characterization.[11][9] While historically used for fingerprinting crystalline phases, modern direct-space methods allow for the solution of crystal structures from powder data.[17]

Caption: Workflow for Powder X-ray Diffraction.

Detailed Protocol for PXRD:

  • Sample Preparation: A small amount of the crystalline material is finely ground to ensure a random orientation of the crystallites.

  • Data Collection: The powder sample is exposed to a beam of X-rays, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Indexing and Structure Solution: The positions of the diffraction peaks are used to determine the unit cell parameters. The crystal structure can then be solved from this information using computational methods that pack the known molecular structure into the determined unit cell.[10]

  • Rietveld Refinement: The entire calculated powder pattern is fitted to the experimental data to refine the atomic positions and other structural parameters.[17]

The Predictive Power of Crystal Structure Prediction (CSP)

CSP is a computational approach that has become increasingly valuable in pharmaceutical development for predicting the possible crystalline forms (polymorphs) of a molecule.[14][15] This is particularly important as different polymorphs can have different physical properties.

Caption: Workflow for Crystal Structure Prediction.

Detailed Protocol for CSP:

  • Conformational Analysis: The first step is to identify the likely low-energy conformations of the isolated molecule using quantum mechanical calculations.

  • Structure Generation: A large number of possible crystal packing arrangements are generated for the low-energy conformers in various common space groups.

  • Energy Minimization and Ranking: The lattice energy of each generated structure is calculated and minimized. The structures are then ranked according to their stability.[1][15]

  • Comparison with Experimental Data: The calculated powder diffraction patterns of the most stable predicted structures can be compared with experimental PXRD data to identify the correct polymorph.

Synergistic Approach and Validation

The most robust approach to crystal structure determination often involves a combination of these techniques. For instance, CSP can guide the search for polymorphs, which can then be targeted for synthesis and characterized by PXRD. If a suitable single crystal of a particular polymorph is obtained, SCXRD can provide the definitive structure, which can then be used to validate the results from PXRD and CSP.

Furthermore, other analytical techniques can provide complementary information. For example, spectroscopic data (FTIR, Raman) can be correlated with the vibrational modes calculated from the determined crystal structure.[18] Solid-state NMR can also be a powerful tool for validating crystal structures, especially when single crystals are not available.

Concluding Remarks

The determination of the crystal structure of 4-Ethoxy-2,3-difluorocinnamic acid is a critical step in its development for any application. While single-crystal X-ray diffraction remains the gold standard for its accuracy and completeness, the challenges in obtaining suitable crystals necessitate a versatile approach. Powder X-ray diffraction offers a readily accessible method for structural characterization, and Crystal Structure Prediction provides invaluable foresight into potential polymorphic forms. By understanding the strengths and limitations of each technique, researchers can devise a strategic and efficient workflow for the comprehensive structural elucidation of this and other novel molecules.

References

  • Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery (RSC Publishing). Available at: [Link]

  • Crystal Structure Prediction Methods for Organic Molecules: State of the Art. American Chemical Society. Available at: [Link]

  • Faster and more reliable crystal structure prediction of organic molecules. EurekAlert!. Available at: [Link]

  • Organic crystal structure prediction via coupled generative adversarial networks and graph convolutional networks. The Innovation. Available at: [Link]

  • Faster and More Reliable Crystal Structure Prediction of Organic Molecules. Waseda University. Available at: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. AZoM.com. Available at: [Link]

  • Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. Available at: [Link]

  • Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. ResearchGate. Available at: [Link]

  • X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. MDPI. Available at: [Link]

  • Solving molecular organic crystal structures from powders. IUCr Journals. Available at: [Link]

  • A crystallographic fragment screen identifies cinnamic acid derivatives as starting points for potent Pim-1 inhibitors. PubMed. Available at: [Link]

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  • Solving molecular compounds from powder diffraction data: are results always reliable?. IUCr Journals. Available at: [Link]

  • Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer. ResearchGate. Available at: [Link]

  • Four cinnamic acid derivatives, trans-cinnamic acid (1),... ResearchGate. Available at: [Link]

  • X-Ray Diffraction Basics. Iowa State University. Available at: [Link]

  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. Available at: [Link]

  • Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. MDPI. Available at: [Link]

  • 4 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Effect oF β-Alanine on The Preparation of 4-Ethoxy-Cinnamic Acid. ResearchGate. Available at: [Link]

  • Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. European Journal of Chemistry. Available at: [Link]

  • 4-(Diphenylmethoxy)-3-ethoxybenzaldehyde. ResearchGate. Available at: [Link]

  • Quantum chemical determination of molecular geometries and spectral investigation of 4-ethoxy-2, 3-difluoro benzamide. PubMed. Available at: [Link]

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4 ... PMC. Available at: [Link]

  • The photodimerisation of the chloro-, methoxy- and nitro-derivatives of trans-cinnamic acid: a study of single crystals by vibrational microspectroscopy. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Crystal structures of α-trans- and p-methoxy-cinnamic acids and their relation to thermal mesomorphism. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

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Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Ethoxy-2,3-difluorocinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work is predicated on precision, safety, and adherence to established protocols. The proper management and disposal of chemical reagents are as critical to successful and responsible science as the experimental design itself. This guide provides a comprehensive, step-by-step framework for the safe disposal of 4-Ethoxy-2,3-difluorocinnamic acid, grounded in established regulatory standards and best laboratory practices.

Our approach moves beyond a simple checklist, explaining the causality behind each procedural step to build a self-validating system of safety and compliance within your laboratory.

Hazard Identification and Risk Assessment: The Foundational Step

Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 4-Ethoxy-2,3-difluorocinnamic acid should be your primary source of information, we can infer likely hazards from structurally related compounds. For instance, analogous molecules like trans-2,4-Difluorocinnamic acid and 4-Ethoxy-2,3-difluorobenzaldehyde are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]

Your Core Responsibilities:

  • Locate the SDS: Always retrieve and review the specific SDS provided by the manufacturer of your reagent. This document is the definitive source for hazard information, handling precautions, and emergency procedures.

  • Perform a Risk Assessment: Based on the SDS, evaluate the risks associated with the quantities you are handling and the specific procedures you are performing.

  • Adhere to the Chemical Hygiene Plan (CHP): Your institution's CHP is a mandatory written program outlining the specific policies and procedures to protect laboratory workers from hazardous chemicals, as required by OSHA's Laboratory Standard (29 CFR 1910.1450).[3][4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the anticipated hazards of skin, eye, and respiratory irritation, a standard PPE protocol is required. The selection of PPE is not merely a suggestion but a critical control measure to prevent exposure.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side shields. A face shield is required when handling larger quantities or during procedures with a high splash risk.Protects against accidental splashes of the solid compound or solutions, which can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents direct skin contact, which may cause irritation.[6] Always inspect gloves for tears or degradation before use and remove them with care to avoid skin contamination.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area. Use in a certified chemical fume hood if creating dust or aerosols.Minimizes the inhalation of dust particles, which may cause respiratory irritation.[2]

Waste Segregation and Collection: Preventing Unwanted Reactions

Proper segregation is fundamental to safe chemical waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions, gas evolution, or fire.

Step-by-Step Protocol:

  • Designate a Waste Stream: 4-Ethoxy-2,3-difluorocinnamic acid should be disposed of as solid organic chemical waste .

  • Avoid Co-mingling: Do not mix this waste with other categories such as:

    • Strong Oxidizers: To prevent potential exothermic or explosive reactions.

    • Strong Bases: As an acid, it will react, potentially generating heat.

    • Aqueous Waste: Unless part of a neutralized solution, keep solid organic waste separate from liquid waste streams.

    • Non-hazardous Waste: Mixing hazardous and non-hazardous waste makes the entire volume hazardous, significantly increasing disposal costs and regulatory burden.[7]

Containerization and Labeling: Ensuring Clarity and Compliance

Regulatory bodies like the Environmental Protection Agency (EPA) have stringent requirements for waste containerization and labeling.[8][9] These rules ensure that the hazards are clearly communicated to everyone who may handle the container, from laboratory personnel to waste disposal technicians.

Protocol for Containerization and Labeling:

  • Select a Compatible Container:

    • Use a sturdy, leak-proof container with a secure, screw-top lid.

    • The container material must be compatible with the waste. For solid organic acids, a high-density polyethylene (HDPE) container is a suitable choice.[7]

    • Never use containers that previously held food or drink.[10]

  • Attach a Hazardous Waste Label:

    • As soon as the first particle of waste enters the container, it must be labeled.

    • The label must clearly state the words "HAZARDOUS WASTE" .[8][9]

  • List All Contents:

    • Write the full, unabbreviated chemical name: "4-Ethoxy-2,3-difluorocinnamic acid" .

    • If it is a mixture, list all chemical constituents and their approximate percentages.[8]

  • Indicate Hazards: Check the appropriate hazard boxes on the label (e.g., Irritant).

On-Site Accumulation and Storage: The Satellite Accumulation Area (SAA)

The EPA allows for the temporary collection of hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[9][11] This is typically a designated spot within your laboratory.

Key SAA Requirements:

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[11][12]

  • Container Status: Waste containers must be kept closed at all times except when adding waste.[8] This prevents the release of vapors and protects the container's contents from contamination.

  • Secondary Containment: Place the waste container in a larger, chemically compatible secondary container (like a plastic bin) to contain any potential leaks or spills.[12]

  • Volume Limits: An SAA can hold a maximum of 55 gallons of hazardous waste. For acutely toxic "P-listed" wastes, the limit is one quart.[11] Once this limit is reached, the full container must be removed within three days.

Chemical Waste Disposal Workflow

G A Waste Generation (4-Ethoxy-2,3-difluorocinnamic acid) B Select Compatible Container (e.g., HDPE with screw cap) A->B C Affix 'HAZARDOUS WASTE' Label & List Chemical Contents B->C D Place in Secondary Containment in Satellite Accumulation Area (SAA) C->D E Keep Container Securely Closed (Open only when adding waste) D->E F Container is Full (or project is complete) E->F G Submit Waste Pickup Request to Institutional EHS Office F->G H EHS Collects Waste for Consolidation and Final Disposal G->H

Caption: Workflow for proper chemical waste handling from generation to EHS pickup.

Spill and Emergency Procedures

Even with careful planning, spills can occur. A prepared response is essential to mitigate any potential harm.

Immediate Actions for a Small Spill (Manageable by Lab Personnel):

  • Alert & Isolate: Alert personnel in the immediate area. Isolate the spill to prevent it from spreading.

  • Consult SDS: Refer to Section 6 of the SDS for specific spill cleanup measures.

  • Don PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat.

  • Clean-Up:

    • Gently sweep up the solid material to avoid creating dust.

    • Use an inert absorbent material for solutions.

    • Place all contaminated materials (absorbent, gloves, etc.) into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS office as required by your institution's policy.

Spill Response Decision Tree

G Start Spill of 4-Ethoxy-2,3- difluorocinnamic acid Occurs CheckSize Is the spill large, uncontained, or involves other hazardous materials? Start->CheckSize Evacuate IMMEDIATELY EVACUATE Pull fire alarm if necessary Call Emergency Services / EHS CheckSize->Evacuate Yes SmallSpill Spill is small and manageable CheckSize->SmallSpill No Alert Alert personnel in the area Isolate the spill SmallSpill->Alert PPE Don appropriate PPE (Gloves, Goggles, Lab Coat) Alert->PPE Cleanup Gently sweep solid material Place in hazardous waste container PPE->Cleanup Decon Decontaminate spill area and dispose of cleanup materials as hazardous waste Cleanup->Decon Report Report incident to Supervisor / EHS Decon->Report

Caption: A decision-making guide for responding to a chemical spill in the laboratory.

Final Disposal Pathway: Your "Cradle-to-Grave" Responsibility

The Resource Conservation and Recovery Act (RCRA) establishes that the generator of hazardous waste is responsible for it from its creation to its ultimate disposal.[12] For laboratories, this responsibility is managed through your institution's Environmental Health & Safety (EHS) office.

Once your waste container is full, submit a chemical waste pickup request through your EHS department's designated system. EHS personnel are trained to handle, consolidate, and transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), ensuring the final step in the disposal process is completed in full regulatory compliance.

By adhering to these procedures, you not only ensure the safety of yourself and your colleagues but also uphold the principles of responsible scientific stewardship and environmental protection.

References

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  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

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Retrosynthesis Analysis

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4-Ethoxy-2,3-difluorocinnamic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.